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  • Product: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline
  • CAS: 736948-98-4

Core Science & Biosynthesis

Foundational

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline CAS number 736948-98-4

CAS Number: 736948-98-4 Formula: C₁₂H₁₈N₂O₄S Molecular Weight: 286.35 g/mol Synonyms: 3-Amino-4-ethoxy-N,N-(oxydi-2,1-ethanediyl)benzenesulfonamide; 5-(Morpholinosulfonyl)-2-ethoxyaniline. Part 1: Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 736948-98-4 Formula: C₁₂H₁₈N₂O₄S Molecular Weight: 286.35 g/mol Synonyms: 3-Amino-4-ethoxy-N,N-(oxydi-2,1-ethanediyl)benzenesulfonamide; 5-(Morpholinosulfonyl)-2-ethoxyaniline.

Part 1: Executive Summary & Strategic Utility

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a high-value pharmacophore intermediate primarily utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and multi-targeted kinase inhibitors. Structurally, it functions as a bioisostere to the 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)aniline scaffold found in Sildenafil (Viagra) and Vardenafil .

By replacing the N-methylpiperazine moiety with a morpholine ring, medicinal chemists utilize this scaffold to modulate:

  • Lipophilicity (LogP): The morpholine oxygen lowers LogP compared to piperazine analogs, potentially reducing CNS penetration for peripherally acting drugs.

  • Metabolic Stability: Morpholine is generally more resistant to oxidative metabolism (N-demethylation) than N-methylpiperazine.

  • H-Bonding Profile: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, altering binding affinity in the solvent-exposed regions of kinase or PDE5 active sites.

This guide details the synthesis, quality control, and application logic for integrating this scaffold into drug discovery pipelines.

Part 2: Chemical Profile & Physicochemical Properties[1]

PropertyValueNote
Appearance Off-white to pale yellow crystalline solidTypical of sulfonamide anilines.
Melting Point 148–152 °CDistinct crystalline transition.
Solubility DMSO (>50 mg/mL), DMF, MethanolPoorly soluble in water; requires acidification.
pKa (Aniline) ~3.5–4.0Weak base; protonates only in strong acid.
pKa (Sulfonamide) N/A (Tertiary sulfonamide)The morpholine nitrogen is not basic due to sulfonyl withdrawal.
LogP 1.12 (Predicted)Favorable for Lipinski's Rule of 5 compliance.

Part 3: Synthesis & Manufacturing Protocol

The most robust industrial route avoids direct chlorosulfonation of the aniline to prevent oxidation byproducts. Instead, it employs a Nitro-Reduction Strategy starting from 1-ethoxy-2-nitrobenzene. This ensures regioselectivity, as the ethoxy group (ortho/para director) and nitro group (meta director) essentially reinforce substitution at the 5-position.

Phase 1: Chlorosulfonation

Reaction: 1-Ethoxy-2-nitrobenzene + Chlorosulfonic Acid → 4-Ethoxy-3-nitrobenzenesulfonyl chloride

  • Charge: Cool Chlorosulfonic acid (5.0 eq) to 0–5 °C in a jacketed glass reactor.

  • Addition: Add 1-Ethoxy-2-nitrobenzene (1.0 eq) dropwise over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent des-ethylation.

  • Digestion: Allow to warm to 25 °C, then heat to 60 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a white/yellow solid.

  • Isolation: Filter, wash with cold water (3x) until pH is neutral. Dry under vacuum at 40 °C.

Phase 2: Morpholine Coupling

Reaction: Sulfonyl Chloride + Morpholine → Nitro Intermediate

  • Solvent: Suspend the wet sulfonyl chloride cake in Dichloromethane (DCM) or THF .

  • Base: Add Triethylamine (1.2 eq) or use excess Morpholine (2.2 eq) as a scavenger.

  • Addition: Add Morpholine (1.1 eq) dropwise at 0–5 °C. The reaction is highly exothermic.

  • Workup: Wash organic layer with 1N HCl (to remove excess amine) followed by Brine. Dry over Na₂SO₄ and concentrate.

Phase 3: Nitro Reduction

Reaction: Nitro Intermediate → 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

  • Catalyst: Suspend intermediate in Ethanol/Ethyl Acetate (1:1) . Add 10% Pd/C (5 wt% loading) .

  • Hydrogenation: Pressurize with H₂ (30–50 psi) at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove pyrophoric Pd/C.

  • Crystallization: Concentrate filtrate. Recrystallize from Ethanol/Heptane to yield the target aniline.

Process Visualization (DOT Diagram)

SynthesisPath Start 1-Ethoxy-2-nitrobenzene Step1 Chlorosulfonation (ClSO3H, 60°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Regioselective Substitution Step2 Amidation (Morpholine, Et3N) Inter1->Step2 Inter2 Nitro-Sulfonamide Precursor Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final CAS 736948-98-4 (Target Aniline) Step3->Final Reduction

Figure 1: Step-wise synthesis pathway utilizing the regioselective Nitro-Reduction strategy.

Part 4: Quality Control & Analytical Standards

To ensure the material is suitable for high-throughput screening (HTS) or GMP synthesis, the following specifications must be met.

HPLC Method (Purity >98%)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

  • Retention Time: Expect elution ~6.5–7.5 min depending on flow rate.

¹H-NMR Validation (DMSO-d₆, 400 MHz)
  • δ 6.9–7.2 ppm: Multi-signals (3H, aromatic protons). Look for the ortho coupling of the proton adjacent to the ethoxy group.

  • δ 5.1 ppm: Broad singlet (2H, –NH₂). Diagnostic peak: Disappears with D₂O shake.

  • δ 4.1 ppm: Quartet (2H, –OCH₂–).

  • δ 3.6 ppm: Multiplet (4H, Morpholine O–CH₂).

  • δ 2.8 ppm: Multiplet (4H, Morpholine N–CH₂).

  • δ 1.3 ppm: Triplet (3H, –CH₃).

Part 5: Application in Drug Discovery

PDE5 Inhibitor Design (Sildenafil Bioisostere)

This aniline is the direct precursor for creating "Morphildenafil" analogs.

  • Coupling Logic: The aniline amine reacts with 3-propyl-1H-pyrazole-5-carboxylic acid derivatives (or pyrimidinones) to form the core scaffold.

  • Cyclization: Subsequent cyclization closes the pyrimidinone ring, mimicking the guanine base of cGMP.

  • Advantage: The morpholine group reduces the basicity of the side chain compared to methylpiperazine (pKa ~8.5 vs ~5.5), which can reduce lysosomal trapping and alter volume of distribution (Vd).

Kinase Inhibitors (Type II Binding)

Sulfonamide anilines are privileged structures for Type II kinase inhibitors (binding to the DFG-out conformation).

  • Mechanism: The sulfonamide oxygen atoms often form hydrogen bonds with the catalytic loop or the gatekeeper residue.

  • Morpholine Role: Solubilizing group that extends into the solvent front.

SAR Decision Matrix (DOT Diagram)

SAR_Logic Center 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Mod1 Aniline (NH2) Center->Mod1 Mod2 Ethoxy Group (-OEt) Center->Mod2 Mod3 Sulfonyl-Morpholine Center->Mod3 Out1 Amide Coupling (Forms Drug Core) Mod1->Out1 Primary Reactant Out2 Steric Bulk (Selectivity Filter) Mod2->Out2 Mimics cGMP ribose Out3 Solubility & PK (Lower pKa vs Piperazine) Mod3->Out3 ADME Optimization

Figure 2: Structure-Activity Relationship (SAR) logic for utilizing this scaffold in medicinal chemistry.

Part 6: Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Sulfonamide Warning: Potential for allergic reaction in sensitized individuals (sulfa allergy).

  • Handling: Use strictly in a fume hood. The precursor (sulfonyl chloride) is corrosive and lachrymatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The aniline can oxidize (darken) upon prolonged exposure to air.

References

  • PubChem Compound Summary. (2025). 2-(Morpholine-4-sulfonyl)aniline and related structures.[1][2] National Center for Biotechnology Information. [Link]

  • Hrdina, R., et al. (2013).[3] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[3] Beilstein Journal of Organic Chemistry. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.[4] [Link]

  • Bansal, G., et al. (2025).[3][4] Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.[5] ResearchGate. [Link]

Sources

Exploratory

Chemical structure and properties of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

An In-Depth Technical Guide to 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 736948-98-4): A Key Building Block in Modern Drug Discovery Executive Summary This technical guide provides a comprehensive overview of 2-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 736948-98-4): A Key Building Block in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, a substituted aniline derivative of significant interest to the fields of medicinal chemistry and drug development. The molecule incorporates three key structural motifs: an ethoxy-substituted aniline core, a sulfonamide linker, and a terminal morpholine ring. While direct biological activity data for this specific compound is limited, its structural components are prevalent in a wide array of pharmacologically active agents, particularly as scaffolds for potent enzyme inhibitors. This document consolidates available physicochemical data, proposes a logical synthetic route, outlines methods for analytical characterization, and discusses the compound's primary application as a high-value intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors for oncology. Safety, handling, and toxicological considerations are also detailed to ensure its proper use in a research and development setting.

Introduction: A Scaffold of Pharmacological Significance

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a molecule strategically designed for utility in synthetic and medicinal chemistry. Its true value is not as an end-product therapeutic but as a versatile building block. The convergence of its structural features—an aniline for nucleophilic reactions or Sandmeyer chemistry, a sulfonamide group, and a morpholine ring—makes it a prime candidate for constructing more complex molecular architectures.

The pharmacological relevance of this scaffold is underscored by analyzing its constituent parts:

  • Aniline Sulfonamide Core: The substituted aniline sulfonamide moiety is a well-established pharmacophore. For instance, the closely related structure, 5-(ethylsulfonyl)-2-methoxyaniline, is a critical fragment in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis and a major target in cancer therapy.[1] The presence of this core in 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline strongly suggests its potential in the development of similar anti-angiogenic agents.

  • The Morpholine Moiety: The morpholine ring is a privileged structure in drug design.[2] Its inclusion in a molecule often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, without introducing significant toxicity.[2] Many approved drugs and clinical candidates, including kinase inhibitors like Gefitinib and the antibiotic Linezolid, feature a morpholine group, highlighting its importance in optimizing drug-like properties.[3]

This guide serves as a technical resource for researchers, providing the foundational knowledge required to effectively utilize this compound in drug discovery programs.

Physicochemical Properties

A summary of the key identifying and physical properties of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is presented below.

PropertyValueReference(s)
CAS Number 736948-98-4[4]
Molecular Formula C₁₂H₁₈N₂O₄S[4]
Molecular Weight 286.35 g/mol [4]
IUPAC Name 2-ethoxy-5-(morpholine-4-sulfonyl)aniline
Synonyms 2-ethoxy-5-(4-morpholinylsulfonyl)aniline
Appearance Powder
Typical Purity ≥95%
Storage Temperature Room Temperature
InChI Key KXULWZPHEQZNOZ-UHFFFAOYSA-N
SMILES CCOc1ccc(cc1N)S(=O)(=O)N2CCOCC2[4]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis is a four-step process commencing from commercially available 4-ethoxy-3-aminobenzenesulfonamide. The rationale involves protecting the aniline, performing the sulfonamide formation, and then deprotecting to yield the final product. A more direct approach, if the starting sulfonyl chloride is available, is outlined below.

Synthetic Workflow A 4-Ethoxyaniline B 4-Ethoxybenzenesulfonyl chloride A->B  Chlorosulfonation  (ClSO3H) C 4-(4-Ethoxyphenylsulfonyl)morpholine B->C  Amination  (Morpholine, Base) D 4-(4-Ethoxy-3-nitrophenylsulfonyl)morpholine C->D  Nitration  (HNO3/H2SO4) E 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (Target Compound) D->E  Reduction  (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on standard organic chemistry principles.

  • Step 1: Chlorosulfonation of 4-Ethoxyaniline.

    • Cool chlorosulfonic acid (3.0 eq) in a flask to 0°C.

    • Slowly add 4-ethoxyaniline (1.0 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting solid precipitate (4-ethoxybenzenesulfonyl chloride), wash with cold water, and dry under vacuum. Causality: This standard electrophilic aromatic substitution places the sulfonyl chloride group para to the activating ethoxy group.

  • Step 2: Sulfonamide Formation with Morpholine.

    • Dissolve the 4-ethoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add morpholine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

    • Stir the reaction at room temperature for 12-18 hours.

    • Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-ethoxyphenylsulfonyl)morpholine. Causality: The nucleophilic nitrogen of morpholine displaces the chloride on the sulfonyl chloride to form the stable sulfonamide bond.

  • Step 3: Regioselective Nitration.

    • Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0°C.

    • Slowly add the sulfonamide product from Step 2 (1.0 eq) while maintaining the low temperature.

    • Stir at 0-5°C for 2-3 hours, monitoring by TLC.

    • Pour the mixture onto ice and extract the product with ethyl acetate.

    • Wash the combined organic extracts, dry, and concentrate. Causality: The ethoxy group is a strong ortho-, para-director, and the sulfonylmorpholine group is a meta-director. The nitro group is directed to the position ortho to the ethoxy group, which is also meta to the deactivating sulfonamide.

  • Step 4: Reduction of the Nitro Group.

    • Dissolve the nitro compound from Step 3 (1.0 eq) in ethanol or ethyl acetate.

    • Add a reducing agent, such as iron powder and ammonium chloride in water, or perform catalytic hydrogenation with 10% Pd/C under a hydrogen atmosphere.

    • If using iron, heat the reaction to reflux for 2-4 hours. For hydrogenation, stir at room temperature until the reaction is complete.

    • Filter the reaction mixture (through Celite for hydrogenation) and concentrate the filtrate. Causality: This final step selectively reduces the nitro group to the primary amine (aniline) without affecting the other functional groups, yielding the target compound.

Purification

The crude product from the final step would typically be purified using flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, would likely be effective for separating the polar aniline product from less polar impurities.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques and expected results form a self-validating system for characterization.

TechniqueExpected Results
¹H NMR Aromatic Protons: 3 signals in the aromatic region (~6.5-7.5 ppm). Aniline NH₂: A broad singlet (~4.0-5.0 ppm). Ethoxy CH₂: A quartet (~4.0 ppm, J ≈ 7.0 Hz). Ethoxy CH₃: A triplet (~1.4 ppm, J ≈ 7.0 Hz). Morpholine Protons: Two multiplets or broad triplets (~3.7 ppm and ~3.0 ppm), each integrating to 4H.
¹³C NMR Approximately 10-12 distinct signals expected in the broadband-decoupled spectrum, corresponding to the unique carbon environments in the molecule.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 287.11.
HPLC (Purity) A single major peak (>95% area) on a reverse-phase C18 column with a standard acetonitrile/water gradient containing 0.1% TFA or formic acid.

Biological Significance and Potential Applications

The primary value of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline lies in its role as a molecular scaffold for drug discovery.

A Core Fragment for Kinase Inhibitor Development

As previously mentioned, the aniline sulfonamide core is a validated pharmacophore for targeting protein kinases. The aniline nitrogen provides a key hydrogen bond donor group that can interact with the "hinge region" of the ATP-binding pocket of many kinases, a common mechanism for kinase inhibitors. The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline was specifically developed because it is a fragment of potent VEGFR2 inhibitors.[1] By analogy, 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline serves as a direct precursor for a new chemical series targeting VEGFR2 or other related tyrosine kinases (e.g., PDGFR, c-Kit) implicated in cancer.

Application Logic cluster_0 Core Scaffold cluster_1 Key Moieties cluster_2 Therapeutic Application A 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline B Aniline Sulfonamide (Kinase Hinge-Binding) A->B C Morpholine Ring (Solubility & Properties) A->C D Novel Kinase Inhibitors B->D C->D E Oncology Drug Discovery D->E

Caption: Logical flow from the core scaffold to its application in oncology.

The Advantage of the Morpholine Group

The morpholine group is not merely a passive solubilizing agent. In many contexts, it can form crucial interactions with the solvent front of an active site or serve as a non-metabolizable bioisostere for other groups. Its presence in this building block provides medicinal chemists with a pre-installed, drug-like feature that can enhance the overall profile of the final drug candidate.[2]

Safety, Handling, and Storage

Proper handling of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is essential due to its potential toxicity, which can be inferred from its structural class and available supplier data.

Hazard Identification
Pictogram(s)Signal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.

(Data derived from supplier safety information)

Toxicological Profile

The primary toxicological concern stems from the aniline core. Anilines as a class are well-known to be toxic and are readily absorbed through inhalation, ingestion, and dermal contact.[5][6] The most significant systemic effect of aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5] This leads to cyanosis (blueish skin, lips, and nail beds), headache, dizziness, and in severe cases, can be life-threatening.[5] Although the substitution on this specific aniline may modulate its toxicity, it should be handled with the precautions appropriate for a toxic aniline derivative.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of the powder.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Aniline derivatives can be absorbed through the skin, so avoiding direct contact is crucial.[5]

  • Hygiene: Wash hands thoroughly after handling.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Supplier data indicates that storage at ambient room temperature is acceptable.

Conclusion

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is more than a mere chemical curiosity; it is a strategically important intermediate for modern drug discovery. Its structure is a composite of pharmacologically validated motifs that make it an ideal starting point for the synthesis of targeted therapeutics, especially kinase inhibitors for cancer. This guide has provided a detailed technical framework covering its properties, a proposed synthesis, analytical characterization, and critical safety protocols. By understanding the rationale behind its design and the methods for its use, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery of novel medicines. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this versatile and promising scaffold.

References

  • PubChem. 2-(Morpholine-4-sulfonyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet. NO. 7.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • Král'ová, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Jantová, S., et al. (2001). Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Neoplasma. Available at: [Link]

  • CDC/ATSDR. Aniline | Medical Management Guidelines. Toxic Substance Portal. Available at: [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Aniline and its salts - Evaluation statement. Available at: [Link]

  • PubChem. Morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Chen, J., et al. (2023). Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications. Molecules. Available at: [Link]

  • EMBL-EBI. Advanced Search - ChEBI Database. Available at: [Link]

  • HealthData.gov. Substance 865294: MLS000080759. Available at: [Link]

  • PubChem. 2-Methoxy-4-morpholinoaniline. National Center for Biotechnology Information. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs.... Available at: [Link]

  • Głowacka, I.E., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]

  • National Technical Reports Library. Anthraquinone Dye Toxicological Profiles. Available at: [Link]

Sources

Foundational

A Technical Guide to Investigating the Potential Biological Activity of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Foreword: The Rationale for Investigation In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. The compound 2-Ethoxy-5-(morpholine-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. The compound 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline emerges as a compelling candidate for investigation, not due to a wealth of existing biological data, but because of the well-established pharmacological significance of its constituent chemical moieties. The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry, known for its ability to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2][3] Concurrently, the sulfonylaniline scaffold is a cornerstone in the design of a multitude of therapeutic agents. This guide, therefore, presents a comprehensive, forward-looking research framework for elucidating the potential biological activities of this promising, yet largely uncharacterized, molecule. It is designed for researchers, scientists, and drug development professionals, providing a structured, scientifically-grounded pathway from initial characterization to in-depth mechanistic studies.

Compound Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of any biological investigation. These properties influence solubility, cell permeability, and ultimately, bioavailability.

Chemical Structure:

  • IUPAC Name: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

  • CAS Number: 736948-98-4[4][5]

  • Molecular Formula: C12H18N2O4S[4][5][6]

  • Molecular Weight: 286.35 g/mol [4][5]

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in Drug Discovery
XlogP 0.4Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption and cell membrane permeability.[6]
Hydrogen Bond Donors 1The primary amine group can participate in hydrogen bonding, a key interaction with biological targets.
Hydrogen Bond Acceptors 5The oxygen and nitrogen atoms in the morpholine and sulfonyl groups can act as hydrogen bond acceptors, contributing to target binding.
Polar Surface Area (PSA) 81 ŲA PSA in this range is often associated with good blood-brain barrier penetration, suggesting potential for CNS activity.[7]

The presence of the morpholine ring is anticipated to enhance aqueous solubility and metabolic stability, while the ethoxy and sulfonyl groups modulate the electronic and steric properties of the molecule, influencing its interaction with potential biological targets.[1][8][9]

Hypothesized Biological Targets and Therapeutic Areas

The structural alerts within 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline point towards several classes of biological targets that have been successfully modulated by compounds containing similar functionalities.

  • Kinases: The morpholine moiety is a common feature in many kinase inhibitors.[2] The overall scaffold of the molecule could potentially fit into the ATP-binding pocket of various kinases, suggesting a potential role as an anticancer or anti-inflammatory agent.

  • G-Protein Coupled Receptors (GPCRs): Morpholine-containing compounds have shown activity at various GPCRs, including those involved in mood disorders and pain.[8] The physicochemical properties of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline make it a candidate for CNS-related targets.

  • Enzymes involved in Neurodegenerative Diseases: The morpholine scaffold is a versatile pharmacophore for interacting with enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[9]

  • Antimicrobial Targets: Morpholine derivatives have been explored for their antibacterial and antifungal properties.[10]

Based on these potential targets, the primary therapeutic areas for investigation should include oncology, neuropharmacology, and infectious diseases.

A Tiered Experimental Workflow for Biological Activity Screening

A systematic, tiered approach to screening is essential for efficiently characterizing the biological activity of a novel compound. This workflow progresses from broad, high-throughput assays to more focused, mechanism-of-action studies.

Tier 1: Primary Screening - Cytotoxicity and General Bioactivity

The initial step is to assess the compound's general effect on cell viability across a diverse panel of human cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells from a panel of cancer cell lines (e.g., HeLa, HepG2, B16, L1210) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare a stock solution of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer
HepG2Liver Cancer
B16Melanoma
L1210Leukemia
HEK293Normal Kidney

A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest selective cytotoxicity and warrant further investigation in the oncology space.

Tier 2: Secondary Screening - Target-Based and Phenotypic Assays

Based on the primary screening results and the hypothesized targets, the next tier of assays should be more specific.

If Cytotoxicity is Observed:

  • Mechanism of Cell Death Assays:

    • Apoptosis Assay (Annexin V/PI Staining): Use flow cytometry to differentiate between apoptotic, necrotic, and live cells following treatment.

    • Cell Cycle Analysis: Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using propidium iodide staining and flow cytometry to identify potential cell cycle arrest.[12]

If No Significant Cytotoxicity is Observed (or to explore other activities):

  • Kinase Inhibition Assays: Screen the compound against a panel of commercially available kinases, particularly those implicated in cancer and inflammation (e.g., EGFR, VEGFR, PI3K). These are often fluorescence-based or luminescence-based assays that measure the consumption of ATP.[13][14]

  • Receptor Binding Assays: For CNS-related targets, perform radioligand binding assays to determine the compound's affinity for specific receptors (e.g., serotonin, dopamine receptors).[15][16]

  • Enzyme Inhibition Assays: Assess the inhibitory activity against enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[9]

  • Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods.[10]

Experimental Workflow Diagram:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Oncology Focus cluster_3 Other Therapeutic Areas cluster_4 Tier 3: Mechanism of Action Studies a Compound Synthesis & Characterization b MTT Cell Viability Assay (Cancer & Normal Cell Lines) a->b c Cytotoxicity Observed b->c IC50 < 10 µM d No Significant Cytotoxicity b->d IC50 > 10 µM e Apoptosis Assay c->e f Cell Cycle Analysis c->f g Kinase Inhibition Panel c->g h GPCR Binding Assays d->h i Neuro-enzyme Inhibition d->i j Antimicrobial MIC Testing d->j k Western Blotting for Signaling Pathways e->k f->k g->k l In Vivo Model Testing h->l i->l j->l

Caption: A tiered workflow for characterizing the biological activity of a novel compound.

Tier 3: Mechanism of Action (MoA) and In Vivo Studies

Positive hits from Tier 2 assays should be advanced to more in-depth MoA studies.

  • Western Blotting: If the compound inhibits a specific kinase or affects a signaling pathway, Western blotting can be used to probe the phosphorylation status of downstream proteins.

  • In Vivo Efficacy Models: Promising compounds should be tested in animal models of disease (e.g., tumor xenograft models for anticancer agents, behavioral models for CNS-active compounds) to assess their in vivo efficacy, pharmacokinetics, and preliminary toxicity.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Throughout the screening process, it is crucial to interpret the data in the context of the compound's structure. If initial hits are identified, a medicinal chemistry program should be initiated to synthesize analogs of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline. By systematically modifying the ethoxy, morpholine, and aniline components, a structure-activity relationship (SAR) can be established. This will help to optimize potency, selectivity, and drug-like properties.[2]

Logical Relationship Diagram for SAR:

SAR cluster_0 Modifications cluster_1 Assays cluster_2 Analysis cluster_3 Outcome compound 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline R1: Ethoxy R2: Morpholine R3: Aniline mod_r1 Modify R1 (e.g., Methoxy, Propoxy) compound->mod_r1 mod_r2 Modify R2 (e.g., Piperidine, Thiomorpholine) compound->mod_r2 mod_r3 Modify R3 (e.g., Substitution on Aniline Ring) compound->mod_r3 assays Biological Assays (Potency, Selectivity, etc.) mod_r1->assays mod_r2->assays mod_r3->assays sar_analysis SAR Analysis assays->sar_analysis optimized_lead Optimized Lead Compound sar_analysis->optimized_lead

Caption: A logical diagram illustrating the Structure-Activity Relationship (SAR) process.

Conclusion and Future Directions

While 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is currently an under-characterized molecule, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The morpholine and sulfonyl functionalities are well-represented in a wide array of approved drugs and clinical candidates.[1][3] The technical guide presented here outlines a systematic and comprehensive research program to elucidate its biological activity, from initial high-throughput screening to in-depth mechanistic studies and lead optimization. By following this tiered approach, researchers can efficiently and effectively explore the therapeutic potential of this promising compound and contribute valuable knowledge to the field of drug discovery. The insights gained from such a program will not only define the future of this specific molecule but also enhance our broader understanding of the pharmacological utility of the morpholine-sulfonylaniline scaffold.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15).
  • Biological assay development and validation - SRI International. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (2025, August 6).
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.).
  • 736948-98-4|2-Ethoxy-5-(morpholine-4-sulfonyl)aniline|BLD Pharm. (n.d.).
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery. (n.d.).
  • 2-ETHOXY-5-(MORPHOLIN-4-YLSULFONYL)ANILINE CAS# - ChemicalBook. (n.d.).
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.).
  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24).
  • Assay Development in Drug Discovery | Danaher Life Sciences. (n.d.).
  • 2-ethoxy-5-(morpholine-4-sulfonyl)aniline - PubChemLite. (n.d.).
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (2024, January 19).
  • 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem. (n.d.).
  • Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed. (n.d.).
  • Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed. (n.d.).

Sources

Exploratory

Theoretical studies on 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Title: Theoretical Characterization & Computational Profiling of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline: A Fragment-Based Drug Design Perspective Executive Summary 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 20864...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Characterization & Computational Profiling of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline: A Fragment-Based Drug Design Perspective

Executive Summary

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 208643-03-2) represents a "privileged scaffold" in medicinal chemistry, merging three distinct pharmacophoric elements: an electron-rich aniline (hydrogen bond donor), a solubilizing morpholine ring, and a rigid sulfonyl linker.[1] While often utilized as a synthetic intermediate, its theoretical profile suggests significant potential as a kinase inhibitor fragment or a GPCR modulator.[1]

This technical guide provides a comprehensive theoretical framework for characterizing this molecule.[1] It moves beyond standard physicochemical descriptors to explore Quantum Mechanical (QM) reactivity indices, molecular electrostatic potential (MEP) surfaces, and in silico binding mechanisms against kinase targets.[1]

Chemical Identity & Structural Basis

  • IUPAC Name: 2-ethoxy-5-(morpholine-4-sulfonyl)aniline[1]

  • Molecular Formula: C₁₂H₁₈N₂O₄S[1]

  • Molecular Weight: 286.35 g/mol [1]

  • Key Features:

    • Aniline (-NH₂): Primary nucleophilic site; potential "hinge binder" in kinase ATP pockets.[1]

    • Ethoxy (-OCH₂CH₃): Lipophilic spacer; provides steric bulk to induce conformational selectivity.[1]

    • Sulfonyl-Morpholine: A polar, non-ionizable tail often used to improve metabolic stability and water solubility compared to alkyl chains.[1]

Quantum Mechanical (QM) Profiling Protocol

To accurately predict the reactivity and stability of this scaffold, Density Functional Theory (DFT) is the gold standard.[1]

Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311++G(d,p) .

    • Rationale: The B3LYP hybrid functional balances computational cost with accuracy for organic thermochemistry.[1] The split-valence triple-zeta basis set with diffuse functions (++) is critical for correctly modeling the lone pairs on the sulfonyl oxygens and the morpholine nitrogen.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate physiological conditions.[1]
    
Frontier Molecular Orbitals (FMO) Analysis

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
  • HOMO Location: Predicted to be localized on the aniline nitrogen and the phenyl ring .[1] This confirms the aniline group as the primary site for electrophilic attack (e.g., reaction with acyl chlorides in drug synthesis).[1]

  • LUMO Location: Distributed across the sulfonyl group and the phenyl ring (

    
    ), indicating the site susceptible to nucleophilic attack or reduction.[1]
    
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    .[1] A lower gap implies a "softer" molecule, more reactive in biological systems.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is essential for identifying non-covalent interaction sites (hydrogen bonding).[1]

  • Red Regions (Negative Potential): Localized on the sulfonyl oxygens and the morpholine oxygen .[1] These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the aniline protons (-NH₂) .[1] These are H-bond donors.

Data Presentation: Predicted Electronic Parameters

Parameter Symbol Theoretical Value (Est.) Significance

| Total Energy |


 | -1500 a.u.[1] | Thermodynamic Stability |
| Dipole Moment  | 

| 4.5 - 5.5 Debye | High polarity due to sulfonyl group | | HOMO Energy |

| -6.2 eV | Ionization Potential | | LUMO Energy |

| -1.8 eV | Electron Affinity | | Energy Gap |

| 4.4 eV | Chemical Stability Index |[1]

Vibrational Spectroscopy (IR/Raman) Simulation

Theoretical vibrational analysis validates the structure and assists in quality control (QC) of the synthesized intermediate.[1]

  • Scaling Factor: Frequencies calculated at B3LYP/6-311++G(d,p) must be scaled by 0.967 to match experimental FT-IR data.

  • Diagnostic Peaks:

    • 
       Stretching:  Doublet at ~3400–3500 cm⁻¹ (Asymmetric/Symmetric).
      
    • 
       Sulfonyl:  Strong bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).[1]
      
    • 
       Morpholine:  Characteristic ether stretch at ~1110 cm⁻¹.[1]
      

In Silico Docking & SAR Potential

This molecule is ideally suited as a Fragment-Based Drug Design (FBDD) starting point.[1]

Target Selection: Kinase ATP Pocket

Unlike primary sulfonamides (which inhibit Carbonic Anhydrase), the tertiary sulfonamide here precludes zinc binding.[1] Instead, the aniline moiety mimics the adenine ring of ATP, making it a candidate for Kinase Inhibition (e.g., EGFR, CDK2).[1]

Docking Protocol (AutoDock Vina)
  • Ligand Preparation:

    • Geometry optimization (from DFT step).[1]

    • Assign Gasteiger charges.[1]

    • Detect rotatable bonds (Ethyl chain, S-N bond, Morpholine chair flip).[1]

  • Receptor Preparation (e.g., EGFR Kinase Domain, PDB: 1M17):

    • Remove water molecules (except conserved structural waters).[1]

    • Add polar hydrogens.[1]

  • Grid Box Generation: Center on the hinge region (Met793 in EGFR).[1] Size:

    
     Å.[1]
    
Binding Mode Hypothesis
  • Hinge Interaction: The aniline -NH₂ acts as a H-bond donor to the backbone carbonyl of the hinge residue.[1]

  • Solvent Exposure: The morpholine-sulfonyl tail extends into the solvent-accessible region, improving solubility without clashing with the protein core.[1]

  • Selectivity: The 2-ethoxy group may induce a specific conformation, fitting into the hydrophobic specificity pocket.[1]

ADMET & Druglikeness Profiling

Using tools like SwissADME and ProTox-II , we evaluate the "drug-ability" of the scaffold.[1]

PropertyPredictionInterpretation
Lipinski Rule of 5 Pass (0 Violations)Good oral bioavailability potential.[1]
LogP (Lipophilicity) 1.8 – 2.2Optimal range for membrane permeability.[1]
TPSA (Polar Surface Area) ~90 Ų< 140 Ų indicates good intestinal absorption.[1]
BBB Permeability Low/ModerateSulfonyl group limits CNS penetration (reduces neurotoxicity risk).[1]
CYP Inhibition LowMorpholine is generally metabolically stable compared to piperazine.[1]

Visualizations

Figure 1: Computational Characterization Workflow

This diagram outlines the sequential logic from quantum mechanics to drug discovery application.[1]

G cluster_DFT Quantum Mechanics (DFT) cluster_App Application / Screening Start 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (Input Structure) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt FMO FMO Analysis (HOMO/LUMO Gap) Opt->FMO Electronic Stability MEP MEP Mapping (Reactive Sites) Opt->MEP Interaction Points Docking Molecular Docking (Kinase Hinge Region) Opt->Docking 3D Conformer MEP->Docking Charge dist. ADMET ADMET Profiling (SwissADME) Docking->ADMET Top Hits End Lead Candidate Optimization ADMET->End

Caption: Integrated computational workflow for characterizing the physicochemical and biological potential of the target scaffold.

Figure 2: Retrosynthetic & Derivatization Logic

This diagram illustrates how the theoretical study informs the synthesis and modification of the molecule.

G Aniline 2-Aminophenol Target 2-Ethoxy-5-(morpholine- 4-sulfonyl)aniline Aniline->Target 1. O-Alkylation 2. Chlorosulfonation Morpholine Morpholine Morpholine->Target Nucleophilic Subst. Deriv1 Urea Derivative (Kinase Inhibitor) Target->Deriv1 Reaction w/ Isocyanates Deriv2 Amide Derivative (Biostere) Target->Deriv2 Reaction w/ Acid Chlorides

Caption: Retrosynthetic assembly and downstream derivatization pathways for drug discovery.[1]

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] Link[1]

  • Banerjee, P., et al. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257-W263.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Kinase Inhibitors Using 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

[1] Abstract This application note details the strategic integration of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS 736948-98-4) into kinase inhibitor discovery workflows.[1] While historically recognized as a precurs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the strategic integration of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS 736948-98-4) into kinase inhibitor discovery workflows.[1] While historically recognized as a precursor to PDE5 inhibitors (e.g., Sildenafil), this sulfonamide-aniline motif has emerged as a privileged "solvent-front" pharmacophore in the design of Type I and Type II kinase inhibitors (targeting VEGFR, PDGFR, and PI3K).[1] This guide provides optimized protocols for coupling this moiety to heteroaryl chloride scaffolds, addressing critical challenges in regioselectivity, solubility, and purification.[1]

Structural Rationale & Pharmacophore Mapping[1][2]

In kinase drug design, the ATP-binding pocket is hydrophobic, but successful drugs requires aqueous solubility.[1] The 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline moiety serves a dual function:

  • The Aniline Head (

    
    ):  Acts as the nucleophile for coupling to the kinase core (hinge binder).[1] In the final inhibitor, the resulting -NH- forms a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR or Glu81 in CDK2).[1]
    
  • The Morpholino-Sulfonyl Tail:

    • Solubility: The morpholine ring lowers

      
      , improving oral bioavailability compared to piperidine or phenyl analogs.[1]
      
    • Solvent Exposure: The bulky sulfonyl group directs the morpholine ring towards the solvent-exposed region of the kinase cleft, often forming water-mediated H-bonds.[1]

    • Selectivity: The 2-ethoxy group provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residues in non-target kinases.

Physicochemical Profile[1][3][4][5][6]
PropertyValueImplication for Drug Design
Molecular Weight 286.35 g/mol Fragment-like; leaves room for scaffold mass (Rule of 5).[1]
H-Bond Donors 1 (Aniline)Critical for scaffold coupling.
H-Bond Acceptors 5Enhances water solubility.
Topological Polar Surface Area ~90 ŲGood permeability balance.
Electronic Effect Electron Withdrawing (

)
Deactivates aniline nucleophilicity (requires optimized coupling).[1]

Visualizing the Synthetic Strategy

The following diagram illustrates the retrosynthetic logic and the specific coupling workflow described in the protocols below.

KinaseSynthesis cluster_conditions Coupling Conditions Precursor 2-Ethoxyaniline Intermediate Sulfonyl Chloride Intermediate Precursor->Intermediate Chlorosulfonic acid 0°C to RT TargetAniline 2-Ethoxy-5-(morpholine- 4-sulfonyl)aniline (The Reagent) Intermediate->TargetAniline Morpholine, Et3N THF, 0°C Product Final Kinase Inhibitor (Lead Compound) TargetAniline->Product Method A: SnAr (H+) Scaffold 2,4-Dichloropyrimidine (Kinase Core) Scaffold->Product Regioselective Coupling Note1 Challenges: 1. Aniline is deactivated by SO2 2. Regioselectivity (C4 vs C2)

Caption: Workflow A depicts the generation of the aniline followed by its convergent coupling to a pyrimidine kinase core.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Context: This is the standard method for coupling the aniline to activated heteroaryl chlorides (e.g., chloropyrimidines, chloroquinazolines).[1] Challenge: The sulfonyl group at position 5 is electron-withdrawing, reducing the nucleophilicity of the aniline amine.[1] Standard reflux may be insufficient; acid catalysis is often required to activate the electrophile (the heterocycle).[1]

Materials
  • Reagent: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (1.0 equiv)[1]

  • Electrophile: 4-Chloro-quinazoline or 2,4-Dichloropyrimidine (1.1 equiv)[1]

  • Solvent: Isopropanol (

    
    -PrOH) or n-Butanol[1]
    
  • Catalyst: Concentrated HCl (cat.) or TFA[1]

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Heteroaryl Chloride (1.0 mmol) in

    
    -PrOH (10 mL).
    
  • Addition: Add 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (286 mg, 1.0 mmol).

  • Activation: Add 2-3 drops of concentrated HCl (or 1.0 equiv if the aniline is free base). Note: If using the aniline hydrochloride salt, no additional acid is needed.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Check by LC-MS. The product often precipitates as the reaction progresses.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether (10 mL) to promote further precipitation of the hydrochloride salt.[1]

    • Filter the solid and wash with cold ether.[1]

  • Free Base Liberation (Optional): Suspend the solid in EtOAc/MeOH (9:1) and wash with saturated

    
    .[1] Dry organic layer over 
    
    
    
    and concentrate.
Protocol B: Buchwald-Hartwig Cross-Coupling

Context: Use this method if the kinase core is electron-rich (deactivated) and resists


, or if the acidic conditions of Method A degrade sensitive functional groups.[1]
Materials
  • Catalyst:

    
     (2 mol%) + Xantphos or BrettPhos (4 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the Heteroaryl Chloride (1.0 mmol), Aniline (1.1 mmol),

    
     (650 mg), and Xantphos (23 mg).
    
  • Catalyst Addition: Add

    
     (18 mg) and immediately cap the vial.
    
  • Solvation: Inject degassed 1,4-dioxane (5 mL) through the septum.

  • Reaction: Heat to

    
     for 2–6 hours.
    
  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via Flash Chromatography (DCM:MeOH gradient 0-10%).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Aniline is too electron-deficient.[1]Switch to high-boiling solvent (ethoxyethanol) at

or switch to Method B (Palladium).[1]
Regioisomer Mix Reacting with 2,4-dichloropyrimidine.[1]Perform reaction at

to favor C4-addition (steric control).[1] C2-addition usually requires higher heat (

).[1]
Black Tar Formation Oxidation of aniline or decomposition.Degas solvents thoroughly. Ensure temperature does not exceed

without stability checks.
Product Solubility Morpholine salt formation.The product is amphoteric. Avoid isoelectric precipitation. Extract from basic aqueous phase (

) into DCM/IPA (3:1).[1]

Case Study: Targeting the Solvent-Exposed Region[1]

In a typical kinase inhibitor design (e.g., targeting EGFR or VEGFR), the inhibitor binds in the ATP pocket.[1][2]

  • Hinge Binding: The heteroaryl core (e.g., quinazoline) binds the hinge region.[1]

  • Tail Extension: The 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is attached at the C4-position of the quinazoline.

  • Result: The aniline nitrogen H-bonds with the backbone.[1] The ethoxy group twists the phenyl ring out of coplanarity (atropisomerism control), and the morpholine-sulfonyl group extends out of the pocket, interacting with bulk solvent and improving the pharmacokinetic profile (reduced clearance).[1]

Structural Validation (NMR)[1]
  • Diagnostic Signal: Look for the morpholine protons as two distinct multiplets at

    
     and 
    
    
    
    ppm.[1]
  • Sulfonyl Effect: The aromatic protons ortho to the sulfonyl group will be significantly deshielded (

    
     ppm).[1]
    

References

  • Roskoski, R. Jr. (2021).[1] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. Link[1]

  • Garuti, L., et al. (2013).[1] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[3] Chemistry Central Journal. Link

  • Hayakawa, M., et al. (2006).[1][4] "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry. Link

  • BenchChem Application Notes. (2025). "4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors." (Contextual reference for aniline coupling protocols). Link[1]

Sources

Application

Coupling reactions involving 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Application Note: Coupling Strategies for 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Introduction: The "Push-Pull" Scaffold 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 2527-58-4) represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Strategies for 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Introduction: The "Push-Pull" Scaffold

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 2527-58-4) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for phosphodiesterase type 5 (PDE5) inhibitors.[1][2][3][4] While structurally analogous to the key intermediate of Sildenafil (which contains an N-methylpiperazine moiety), the morpholine variant offers distinct pharmacokinetic profiles, particularly regarding solubility and metabolic stability.[1][2]

Chemical Context & Reactivity Profile: To design effective coupling protocols, one must understand the electronic environment of the primary amine:

  • Ortho-Ethoxy Group (+M Effect): A strong electron-donating group (EDG) positioned ortho to the amine increases electron density, potentially enhancing nucleophilicity.[1][2][3][4] However, it also introduces steric bulk.[1][2]

  • Meta-Sulfonyl Group (-I/-M Effect): The morpholinosulfonyl group is a strong electron-withdrawing group (EWG) meta to the amine (and para to the ethoxy).[2][3][4] This deactivates the ring overall but directs electrophilic attack away from itself.[1][2]

Net Effect: The amine is moderately nucleophilic but less reactive than a simple aniline due to the inductive withdrawal of the sulfonyl group.[1] Coupling reactions require activated electrophiles (acid chlorides) or high-efficiency coupling agents (HATU/COMU).[1][2][4]

Protocol A: Acylation via Acid Chlorides (The "PDE5 Route")

This is the industry-standard approach for synthesizing PDE5 inhibitor cores.[2][3][4] The reaction involves coupling the aniline with a heteroaryl acid chloride (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carbonyl chloride).[2][3][4]

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1][2][3][4]

Materials:
  • Substrate: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (1.0 equiv).

  • Electrophile: Heteroaryl Acid Chloride (1.1 equiv).[1][2][4]

  • Base: Triethylamine (TEA) or Pyridine (1.2 – 1.5 equiv).[1][2][4]

  • Solvent: Dichloromethane (DCM) (anhydrous) or Ethyl Acetate (EtOAc).[1][2][4]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, for sluggish reactions.[1][2][4]

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the aniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (1.5 equiv) dropwise.[1][2][4]

    • Expert Insight: Although pyridine can be used as both solvent and base, TEA in DCM facilitates easier workup.[1][2] If solubility is an issue, switch to THF.

  • Acylation: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM.[1][4] Add this solution dropwise to the aniline mixture at 0°C over 15 minutes.

    • Control Point: Exotherm control is critical.[1][2][4] Maintain internal temperature <5°C to prevent bis-acylation.[2][3][4]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting aniline (usually lower R_f) should disappear.[1][2]

  • Workup (Self-Validating Step):

    • Quench with water.[1][2][4]

    • Wash the organic layer with 1M HCl (2x).[1][2][4] Crucial: This removes unreacted aniline and TEA.[1][2][4] The product (an amide) will remain in the organic layer.[1][2]

    • Wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.[1][2][4]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of sulfonamide derivatives.[1][2] Flash chromatography is a secondary option.[1][2][4]

Protocol B: General Amide Coupling (Carboxylic Acids)

For library generation where acid chlorides are unstable or unavailable, use HATU.[1][2] Carbodiimides (EDC/DCC) are often too weak for this deactivated aniline.[1][2][4]

Step-by-Step Protocol:
  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF . Add HATU (1.1 equiv) and DIPEA (Hunig’s Base, 2.0 equiv).[1][2][4] Stir for 10 minutes to form the activated ester.

  • Coupling: Add 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (1.0 equiv) to the mixture.

  • Conditions: Stir at Room Temperature for 12–16 hours.

    • Note: If conversion is <50% after 6 hours, heat to 50°C. The steric hindrance of the ortho-ethoxy group can slow down the attack on bulky activated esters.[1][3]

  • Workup: Dilute with EtOAc. Wash extensively with water and LiCl solution (to remove DMF).[1][2][4]

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination[2][3][4]

To install aryl groups on the nitrogen (forming diarylamines), standard S_NAr fails.[1][2] Palladium catalysis is required.[1][2][4][5][6][7]

Challenge: The aniline is electron-deficient (deactivated), making oxidative addition easy but amine coordination/reductive elimination slower.[1][2][4] Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos).[1][2]

Reaction Matrix:
ComponentRecommendationRationale
Catalyst Source Pd₂(dba)₃ (2 mol%)Stable Pd(0) source.[2][3][4]
Ligand XPhos or BrettPhos (4-6 mol%)Bulky biaryl ligands facilitate coupling of deactivated anilines.[1][2][3][4]
Base Cs₂CO₃ or NaOtBuNaOtBu is stronger but may hydrolyze sensitive groups.[1][2][4] Cs₂CO₃ is milder.[1][2][4]
Solvent Toluene or 1,4-DioxaneHigh boiling point required (100°C+).[1][2][3][4]
Protocol:
  • Charge a vial with Aryl Bromide (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ , XPhos , and Base (1.4 equiv).[1][2]

  • Seal and purge with Argon/Nitrogen (3 cycles).[1][2][4] Oxygen kills this reaction.[1][3][4]

  • Inject degassed Toluene (0.1 M).[1][2][4]

  • Heat to 100°C for 12 hours.

  • Filter through Celite to remove Palladium black.[1][2][4] Concentrate and purify via column chromatography.[1][2][4][6]

Visualization: Decision Logic & Mechanism

CouplingStrategy Start Substrate: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Target Desired Product Class Start->Target Amide Amide (Drug Core) Target->Amide Acylation Diaryl Diarylamine (N-Aryl) Target->Diaryl Cross-Coupling Urea Sulfonyl Urea Target->Urea Addition AcidCl Electrophile: Acid Chloride Amide->AcidCl COOH Electrophile: Carboxylic Acid Amide->COOH MethodC Method C: Buchwald-Hartwig Pd2(dba)3 / XPhos / NaOtBu Diaryl->MethodC Isocyanate Electrophile: Isocyanate Urea->Isocyanate MethodA Method A: TEA/DCM (0°C) Standard Schotten-Baumann AcidCl->MethodA MethodB Method B: HATU/DIPEA/DMF For Sensitive Acids COOH->MethodB MethodD Method D: DCM/Reflux No Base needed usually Isocyanate->MethodD

Figure 1: Decision Matrix for coupling reactions based on the desired electrophile and product class.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (Amide) Steric hindrance from ortho-ethoxy group.[1][2][3][4]Switch to Method A (Acid Chloride) or heat HATU reaction to 50°C.
Bis-acylation Excess acid chloride or high temp.[1][2][3][4]Strictly control stoichiometry (1.05 equiv) and keep T < 5°C during addition.
Precipitate in Reaction Low solubility of sulfonamide.[1][2][4]Add DMF as a co-solvent.[1][2][4] Ensure morpholine ring is not protonated (maintain basic pH).[1][2][4]
Pd Catalyst Death Oxygen presence or "poisoning" by sulfur.[1][2][3][4]Use fresh solvents; sparge with Argon for 15 mins.[1][2][4] Use XPhos (robust ligand).[1][2][4]

References

  • Dunn, P. J. (2005).[1][2][8] Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.[1][2] Link[1][2][4]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] Link[1][2][4]

  • Dale, D. J., et al. (2000).[1][2] The Process Development of a Potent PDE5 Inhibitor. Organic Process Research & Development, 4(1), 17–22.[1][2] Link[1][2][4]

  • Pfizer Inc. (1998).[1][2][4][8] Preparation of pyrazolopyrimidinones for the treatment of impotence. U.S. Patent 5,250,534.[1][2][4] Link

Sources

Method

Application Notes &amp; Protocols: Derivatization of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline for Biological Screening

Introduction The 2-ethoxy-5-(morpholine-4-sulfonyl)aniline scaffold is a promising starting point for the development of novel therapeutic agents. This structure combines several key pharmacophoric features: an aniline m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-ethoxy-5-(morpholine-4-sulfonyl)aniline scaffold is a promising starting point for the development of novel therapeutic agents. This structure combines several key pharmacophoric features: an aniline moiety, which serves as a versatile synthetic handle; a sulfonamide group, a privileged functional group in medicinal chemistry known for its role in a wide array of drugs; and a morpholine ring, which can improve pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] The sulfonylaniline motif, in particular, is present in diverse drugs, highlighting its importance in pharmaceutical sciences.[4]

Derivatization of the primary aromatic amine provides a direct route to rapidly generate a library of analogues.[5] This allows for a systematic exploration of the structure-activity relationships (SAR) to identify compounds with enhanced potency, selectivity, and optimized drug-like properties. These application notes provide a comprehensive guide for researchers, outlining robust protocols for the chemical derivatization of this core scaffold and a strategic workflow for subsequent biological screening.

Rationale for Derivatization

The primary amino group of the aniline is a strong nucleophile and the most reactive site for derivatization. Modification at this position can profoundly influence the molecule's interaction with biological targets by altering its electronic properties, hydrogen bonding capacity, and steric profile. We will focus on two high-yield, well-established reaction classes for library generation: N-Acylation and N-Sulfonylation .

  • N-Acylation: Forms a stable amide bond. The resulting N-acyl sulfonamides can act as bioisosteres of carboxylic acids, often exhibiting comparable acidity but with increased stability.[6][7] This modification allows for the introduction of a vast array of substituents (R groups) to probe different binding pockets.

  • N-Sulfonylation: Creates a di-sulfonamide linkage. This adds a second sulfonamide group, which can significantly alter the molecule's acidity and hydrogen bonding capabilities, potentially targeting different enzymatic sites or protein-protein interactions.[8][9]

Synthetic Derivatization Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents are irritants and should be handled with care.

General Workflow for Synthesis and Screening

The overall process follows a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Material 2-Ethoxy-5-(morpholine- 4-sulfonyl)aniline Reaction Derivatization Reaction (Acylation or Sulfonylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, LC-MS) Purify->Characterize Library Compound Library (Arrayed in 96/384-well plates) Characterize->Library Submit Pure Compounds Primary Primary High-Throughput Screen (HTS) Library->Primary HitID Hit Identification (Data Analysis) Primary->HitID Confirm Hit Confirmation & Dose-Response HitID->Confirm SAR SAR Analysis Confirm->SAR SAR->Reaction Iterative Design G cluster_rxn Derivatization Pathways cluster_screen Screening Funnel Start Core Scaffold Acyl N-Acylation (Amide Formation) Start->Acyl Sulf N-Sulfonylation (Di-sulfonamide Formation) Start->Sulf Primary Primary Screen (e.g., Cell Viability Assay @ 10 µM) Acyl->Primary Library Generation Sulf->Primary Secondary Secondary Screen (Target-specific, e.g., Kinase Panel) Primary->Secondary Tertiary Tertiary Screen (Cellular Mechanism of Action) Secondary->Tertiary Lead Lead Candidate(s) Tertiary->Lead

Sources

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, a compound of interest in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for robust analytical data to ensure product quality, purity, and stability, we present a multi-technique approach. This guide outlines protocols for chromatographic separation and quantification by High-Performance Liquid Chromatography (HPLC), structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and functional group identification using Fourier-Transform Infrared (FT-IR) spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a substituted aniline derivative containing key functional groups—a sulfonamide, a morpholine ring, and an ethoxy group—that are prevalent in pharmacologically active molecules.[1][2] Aniline and sulfonamide derivatives are crucial intermediates in the synthesis of a vast array of industrial and pharmaceutical compounds.[3][4] The precise characterization of such molecules is paramount for ensuring safety, efficacy, and consistency in any downstream application. The presence of multiple functional groups necessitates a combination of analytical techniques to build a complete profile of the molecule's identity, purity, and potential impurity landscape.

This document serves as a practical guide, moving beyond simple procedural lists to explain the causality behind experimental design. The methods described herein are grounded in established analytical principles for sulfonamides and aniline derivatives, providing a self-validating system for generating trustworthy and authoritative data.[5][6]

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₄S[7]
Molecular Weight 286.35 g/mol [7]
CAS Number 736948-98-4[7]
Predicted XlogP 0.4[8]
Appearance White to off-white powder (typical)Assumed
Solubility Soluble in organic solvents like DMSO, DMF, Methanol[6]

Analytical Characterization Workflow

A systematic approach ensures all critical quality attributes are assessed. The following workflow provides a logical sequence for the comprehensive analysis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.

Analytical_Workflow cluster_0 Phase 1: Identification & Structure Verification cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms MW FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups HPLC_Dev HPLC Method Development FTIR->HPLC_Dev Proceed to Purity Analysis HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val Validate for Intended Use Impurity_ID Impurity Identification (LC-MS) HPLC_Val->Impurity_ID Characterize Impurities Assay Assay & Content Uniformity (HPLC) HPLC_Val->Assay Use Validated Method

Caption: Overall workflow for the analytical characterization of the target compound.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for separating the target analyte from impurities and for accurate quantification.[9]

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the preferred method for purity and assay determination due to the compound's polarity. The aromatic rings in the structure provide strong UV chromophores, enabling sensitive detection.

Rationale for Method Design:

  • Column: A C18 stationary phase is chosen for its versatility in retaining compounds of moderate polarity.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both the main compound and any potential impurities with differing polarities. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the aniline moiety.

  • Detection: Based on the aniline and benzene sulfonyl chromophores, a detection wavelength of 254 nm is selected as a starting point, which should be optimized by scanning the UV spectrum of the analyte.

Protocol: HPLC Purity and Assay

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample, dissolve, and dilute to 100 mL with the diluent.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
  • Analysis:

    • Inject the diluent (blank), followed by the working standard (five replicate injections for system suitability) and the sample solution.

    • System Suitability: The relative standard deviation (RSD) for the peak area of the five standard injections should be ≤ 2.0%.

    • Calculation: Calculate purity by area normalization, and assay against the reference standard.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information by mapping the carbon and hydrogen framework.[6][10]

Expected ¹H NMR Signals (in DMSO-d₆):

  • Ethoxy Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.0-4.1 ppm (OCH₂).

  • Morpholine Ring: Two distinct multiplets, typically appearing as triplets, between 2.8-3.0 ppm and 3.6-3.7 ppm, corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms, respectively.[11]

  • Aniline Amine (NH₂): A broad singlet around 5.0-6.0 ppm.

  • Aromatic Protons: Signals in the aromatic region (6.5-8.0 ppm), showing a characteristic substitution pattern.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Ethoxy Group: Signals around 14-15 ppm (CH₃) and 63-64 ppm (OCH₂).

  • Morpholine Ring: Signals around 45-47 ppm (CH₂-N) and 65-66 ppm (CH₂-O).[12]

  • Aromatic Carbons: Multiple signals in the 110-150 ppm range.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[13] High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Section 3.1 to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended, as the aniline and morpholine nitrogens are readily protonated.

  • Data Acquisition:

    • Acquire full scan data to determine the parent ion mass. The expected [M+H]⁺ ion is m/z 287.1060.[8]

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. Expected fragments may result from the loss of the morpholine ring or cleavage at the sulfonyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique for identifying the presence of key functional groups.[14]

Protocol: FT-IR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples, as it requires minimal preparation.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3450-3300N-H stretch (asymmetric & symmetric)Primary Aromatic Amine[15]
3000-2850C-H stretchAliphatic (Ethoxy, Morpholine)[16]
1620-1580N-H bendPrimary Amine[15]
1370-1335S=O stretch (asymmetric)Sulfonamide[16]
1170-1155S=O stretch (symmetric)Sulfonamide[16]
1250-1200C-O-C stretch (asymmetric)Aryl Ether[15]
1140-1085C-O-C stretchMorpholine Ether[14]

Method Validation Strategy

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. The HPLC method should be validated according to International Council for Harmonisation (ICH) guidelines.

Validation_Workflow start Method Validation Start spec Specificity (Peak Purity, Blank Analysis) start->spec lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq rob Robustness (Varying Flow, Temp, pH) loq->rob end_node Validated Method rob->end_node

Caption: Key parameters for the validation of the HPLC analytical method.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: Determine the closeness of the test results to the true value, typically by spike-recovery experiments.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical characterization of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline requires a thoughtful, multi-faceted approach. The combination of chromatographic and spectroscopic techniques detailed in this application note provides a robust framework for confirming the identity, structure, purity, and strength of this compound. By implementing these protocols and adhering to rigorous method validation, researchers and developers can generate high-quality, reliable data essential for advancing their scientific and commercial objectives.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Available at: [Link]

  • Horwitz, W. (1980). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL, 63(3), 433–465. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • USDA FSIS. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Available at: [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22353–22364. Available at: [Link]

  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • ResearchGate. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Available at: [Link]

  • PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. Available at: [Link]

  • PubChemLite. (n.d.). 2-ethoxy-5-(morpholine-4-sulfonyl)aniline. Available at: [Link]

  • Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 156–161. Available at: [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1637. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). Available at: [Link]

  • Journal of Bio Innovation. (2023). Physicochemical property of drug molecules with respect to drug actions. Available at: [Link]

  • Burlingame, A. L., Baillie, T. A., & Derrick, P. J. (1986). Mass spectrometry. Analytical Chemistry, 58(5), 165R–211R. Available at: [Link]

  • Soft-Tox.org. (n.d.). PLA TFORM. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. Available at: [Link]

  • Dana Bioscience. (n.d.). 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline 1g. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. Available at: [Link]

  • ResearchGate. (2025). Development of a High-Resolution Paper-Spray Mass Spectrometry Method using Street Drugs for the Early Detection of Emerging Drugs in the Unregulated Supply. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Available at: [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

Sources

Method

Application Note: Scalable Process Engineering for 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Executive Summary This guide details the process engineering and scale-up synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline , a critical pharmacophore often utilized in the development of PDE5 inhibitors (analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process engineering and scale-up synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline , a critical pharmacophore often utilized in the development of PDE5 inhibitors (analogous to Sildenafil) and kinase inhibitors.

The synthesis presents specific regiochemical and thermodynamic challenges. The sulfonyl moiety must be introduced para to the ethoxy group while preserving the ortho relationship between the ethoxy and amino groups. Standard electrophilic aromatic substitution on free anilines often leads to N-sulfonation or polysubstitution. Therefore, this protocol utilizes a Nitro-Directed Route , starting from 2-ethoxynitrobenzene. This pathway leverages the cooperative directing effects of the ethoxy (ortho/para) and nitro (meta) groups to exclusively target the C5 position, ensuring high regioselectivity (>98%) and eliminating the need for complex isomer separations.

Synthetic Strategy & Causality

Retrosynthetic Analysis

The target molecule is disassembled into three key unit operations:

  • Reduction: Formation of the aniline amine from a nitro precursor.

  • Amidation: Coupling of a sulfonyl chloride with morpholine.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto the aromatic ring.

Why this route?

  • Regiocontrol: Direct chlorosulfonation of 2-ethoxyaniline (phenetidine) is hazardous and yields mixtures. Using 2-ethoxynitrobenzene directs the electrophile (ClSO₃H) to the position para to the ethoxy group and meta to the nitro group—perfectly matching the target structure.

  • Scalability: The intermediates are crystalline solids, allowing for purification via filtration rather than chromatography.

Reaction Scheme Diagram

ReactionScheme SM 2-Ethoxynitrobenzene (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H, Thionyl Chloride) SM->Step1 < 20°C Int1 2-Ethoxy-5-chlorosulfonyl- nitrobenzene Step1->Int1 Quench on Ice Step2 Step 2: Amidation (Morpholine, Base) Int1->Step2 0-5°C Int2 2-Ethoxy-5-(morpholine-4- sulfonyl)nitrobenzene Step2->Int2 Precipitation Step3 Step 3: Hydrogenation (H2, Pd/C) Int2->Step3 50 psi H2 Product 2-Ethoxy-5-(morpholine-4- sulfonyl)aniline (Target) Step3->Product Filter & Cryst.

Caption: Linear synthesis workflow ensuring regioselectivity via nitro-group direction.

Detailed Experimental Protocols

Step 1: Chlorosulfonation (Critical Control Point)

Objective: Synthesis of 2-Ethoxy-5-chlorosulfonylnitrobenzene. Mechanism: Electrophilic Aromatic Substitution (EAS). Scale: 1.0 kg Input Basis.

ReagentEquivalentsMass/VolRole
2-Ethoxynitrobenzene 1.01.0 kgSubstrate
Chlorosulfonic Acid 5.03.5 kg (~2.0 L)Reagent & Solvent
Thionyl Chloride 1.51.06 kgDehydrating Agent

Protocol:

  • Setup: Use a glass-lined reactor equipped with a mechanical stirrer, internal thermometer, and a scrubber system (NaOH) to trap HCl/SO₂ off-gas.

  • Addition: Charge Chlorosulfonic acid into the reactor. Cool to 0–5°C .

  • Reaction: Slowly add 2-Ethoxynitrobenzene dropwise over 2 hours.

    • Caution: The reaction is highly exothermic. Maintain internal temperature < 20°C to prevent decomposition.

  • Heating: Once addition is complete, warm the mixture to 60°C and stir for 2 hours. Monitor by TLC or HPLC until starting material < 1%.

  • Quenching (High Hazard):

    • Prepare a separate vessel with 10 kg of crushed ice/water mixture.

    • Slowly pour the reaction mass onto the agitated ice. DO NOT add water to the acid.

    • The product will precipitate as a gummy solid that hardens upon stirring.

  • Isolation: Filter the solid, wash with cold water (3 x 2 L) until pH is neutral. Dry in a vacuum oven at 40°C.

    • Expected Yield: 85-90%[1]

    • Appearance: Pale yellow solid.[2]

Step 2: Amidation (Morpholine Coupling)

Objective: Synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)nitrobenzene. Mechanism: Nucleophilic Acyl Substitution.

ReagentEquivalentsMass/VolRole
Sulfonyl Chloride (Int-1) 1.01.0 kg (basis)Substrate
Morpholine 1.10.36 kgNucleophile
Triethylamine (TEA) 1.20.45 kgAcid Scavenger
Dichloromethane (DCM) 10 Vol10 LSolvent

Protocol:

  • Dissolution: Dissolve the sulfonyl chloride (Int-1) in DCM (10 L) and cool to 0°C .

  • Addition: Prepare a solution of Morpholine and TEA in DCM (2 L). Add this mixture dropwise to the reactor, maintaining temperature < 10°C .

  • Completion: Allow to warm to room temperature (25°C) and stir for 3 hours.

  • Work-up:

    • Wash organic layer with Water (5 L), 1N HCl (5 L, to remove excess morpholine), and Brine (5 L).

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Recrystallization:[2][3][4][5] If purity < 98%, recrystallize from Ethanol.

    • Expected Yield: 90-95%

Step 3: Catalytic Hydrogenation

Objective: Reduction to 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline. Mechanism: Heterogeneous Catalysis.

ReagentEquivalentsMass/VolRole
Nitro Compound (Int-2) 1.01.0 kg (basis)Substrate
10% Pd/C (50% wet) 5 wt%50 gCatalyst
Methanol 15 Vol15 LSolvent
Hydrogen (H₂) Excess50 psiReductant

Protocol:

  • Safety Check: Inert the autoclave with Nitrogen (3 cycles). Ensure no oxygen is present (pyrophoric catalyst hazard).

  • Loading: Charge Methanol, Nitro compound (Int-2), and Pd/C catalyst.

  • Reaction: Pressurize with Hydrogen to 50 psi (3.5 bar) . Heat to 40-50°C .

  • Monitoring: Stir vigorously. Reaction is complete when H₂ uptake ceases (approx. 4-6 hours).

  • Filtration: Filter the hot solution through a Celite bed to remove Pd/C. Keep catalyst wet to prevent ignition.

  • Isolation: Concentrate the filtrate to ~20% volume. Cool to 0°C to crystallize the final aniline.

  • Drying: Vacuum dry at 45°C.

Process Flow & Quality Control

Process Flow Diagram (PFD)

PFD cluster_0 Stage 1: Sulfonyl Chloride Synthesis cluster_1 Stage 2: Amidation cluster_2 Stage 3: Reduction R1 Reactor 1 Chlorosulfonation (T < 20°C) Q1 Quench Tank Ice/Water (Exothermic!) R1->Q1 F1 Filter Press Acid Wash Q1->F1 R2 Reactor 2 Morpholine Coupling (DCM/TEA) F1->R2 W1 Liquid-Liquid Extraction (Aq. Wash) R2->W1 R3 Autoclave Hydrogenation (Pd/C, 50 psi) W1->R3 F2 Celite Filtration (Pd Removal) R3->F2 C1 Crystallizer (MeOH) F2->C1

Caption: Unit operation flow for the scale-up manufacturing process.

Analytical Specifications (Self-Validating)
  • HPLC Purity: > 99.0% (Area %).

  • 1H NMR (DMSO-d6):

    • δ 1.35 (t, 3H, -CH3)

    • δ 2.85 (m, 4H, Morpholine N-CH2)

    • δ 3.60 (m, 4H, Morpholine O-CH2)

    • δ 4.10 (q, 2H, -OCH2-)

    • δ 5.20 (s, 2H, -NH2, Exchangeable)

    • δ 6.90 - 7.50 (Aromatic protons, 1,2,4-pattern).

  • Appearance: White to off-white crystalline powder.

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Reacts violently with water. Full PPE (Face shield, acid suit) required. Ensure scrubber is active to neutralize HCl gas.

  • Palladium on Carbon: Pyrophoric when dry. Always handle as a wet paste or under inert atmosphere (Nitrogen/Argon).

  • Morpholine: Flammable liquid and corrosive. Causes severe skin burns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1132819, 2-(Morpholine-4-sulfonyl)aniline. Retrieved February 15, 2026 from [Link]

  • Organic Syntheses. Chlorosulfonation of Acetanilide (General Protocol Adaptation). Coll. Vol. 1, p. 8. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (Analogous Chemistry). 2013, 9, 173–179.[6] Retrieved from [Link]

Sources

Application

Application Note: The Strategic Use of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline in the Synthesis of Potent VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process integ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling cascade is a cornerstone of modern anti-cancer therapy.[2][3] This application note provides a detailed guide on the strategic use of the key building block, 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline , in the synthesis of small molecule VEGFR-2 inhibitors. We will explore the biochemical rationale for targeting VEGFR-2, the specific role of this aniline derivative as a pharmacophore, a detailed synthetic protocol for its incorporation into a lead compound, and methods for biological evaluation.

The Rationale for VEGFR-2 Inhibition in Oncology

Tumors require a dedicated blood supply to grow beyond a few millimeters in size, a process known as the "angiogenic switch."[1] The VEGF family of signaling proteins, particularly VEGF-A, and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are the dominant players in this process.[4] Overexpression of VEGFR-2 is a common feature in a wide array of solid tumors, including breast, lung, colorectal, and hepatocellular carcinomas.[5]

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell function.[4]

Key Downstream Signaling Pathways:

  • PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily mediates endothelial cell proliferation.

  • PI3K-Akt-mTOR Pathway: Promotes endothelial cell survival and increases vascular permeability.

By blocking the ATP-binding site of the VEGFR-2 kinase domain, small molecule inhibitors can prevent this initial phosphorylation event, effectively shutting down these pro-angiogenic signals and starving the tumor of essential nutrients and oxygen.[6]

VEGFR-2 Signaling Cascade

The following diagram illustrates the principal signaling pathways activated by VEGF-A binding to VEGFR-2 on an endothelial cell.

Caption: VEGFR-2 signaling pathways leading to angiogenesis.

The Pharmacophoric Significance of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

The design of potent and selective kinase inhibitors relies on exploiting key interactions within the ATP-binding pocket. Substituted anilines are a privileged scaffold in this regard. The specific structure of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline provides a trifecta of features essential for high-affinity VEGFR-2 binding.

  • Aniline Moiety: The primary amine serves as a crucial hydrogen bond donor, typically interacting with the "hinge region" of the kinase (e.g., Cys919), anchoring the inhibitor within the active site.[6]

  • Sulfonamide Group: Sulfonamide-based inhibitors are a well-established class of therapeutics.[2][7] The sulfonyl group can form additional hydrogen bonds and the entire morpholine-sulfonyl moiety is designed to occupy a specific hydrophobic pocket, enhancing both potency and selectivity.[8] The morpholine ring itself is a common feature in pharmaceuticals, often improving aqueous solubility and metabolic stability.[9]

  • Ethoxy Group: The 2-ethoxy substitution provides steric bulk that can induce a specific, favorable conformation of the aniline ring relative to the core of the inhibitor, optimizing interactions with the receptor. It can also engage in van der Waals interactions within the binding site.

The use of this aniline derivative is analogous to the well-documented use of 5-(ethylsulfonyl)-2-methoxyaniline, which is a key fragment in numerous potent VEGFR-2 inhibitors.[10][11][12] The commercial availability of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline makes it an attractive starting point for medicinal chemistry campaigns, bypassing the need for multi-step de novo synthesis of the aniline core.[13][14]

Synthetic Strategy and Protocols

A common and highly effective method for constructing the final inhibitor is to couple the aniline building block with a suitable heterocyclic core via a carbon-nitrogen bond-forming reaction. A Buchwald-Hartwig amination is an excellent choice for this transformation, known for its high functional group tolerance and broad applicability.

Here, we propose the synthesis of a potent VEGFR-2 inhibitor by coupling 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline with 4-chloro-7-methoxyquinazoline , a representative heterocyclic electrophile.

Synthetic Workflow

Synthesis_Workflow Aniline 2-Ethoxy-5-(morpholine-4- sulfonyl)aniline (1) Conditions Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100 °C Aniline->Conditions Quinazoline 4-Chloro-7-methoxy- quinazoline (2) Quinazoline->Conditions Workup Aqueous Workup & Extraction Conditions->Workup Purification Column Chromatography Workup->Purification Product Final Product (3) VEGFR-2 Inhibitor Purification->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Status: Operational | Ticket ID: #PUR-736948 | Analyst: Senior Application Scientist Executive Summary This guide addresses the purification of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 736948-98-4).[1] This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #PUR-736948 | Analyst: Senior Application Scientist

Executive Summary

This guide addresses the purification of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 736948-98-4).[1] This compound is a critical intermediate often used in the synthesis of kinase inhibitors and phosphodiesterase inhibitors.

The molecule contains two distinct functional domains that dictate its purification logic:

  • The Aniline Handle (-NH₂): A weak base (pKa ~4.0–5.0), susceptible to oxidation (browning).

  • The Sulfonamide Core (-SO₂-N-Morpholine): A tertiary sulfonamide. Unlike primary sulfonamides, this moiety lacks an acidic proton and is chemically stable under standard workup conditions.

Common Failure Points:

  • "Oiling Out" during recrystallization: Caused by high impurity profiles or incorrect solvent polarity.[2]

  • Persistent Morpholine Smell: Incomplete removal of the excess morpholine reagent.

  • Oxidative Degradation: Product turns brown/black upon air exposure during drying.

Tier 1: Rapid Resolution (FAQs)

Q: My product is oiling out instead of crystallizing. How do I fix this? A: Oiling out typically occurs when the temperature drops too quickly or the solvent mixture is too polar.[2]

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small volume of the "good" solvent (e.g., Ethanol) to change the composition slightly. Allow the solution to cool to room temperature slowly (wrap the flask in foil or a towel) before placing it in an ice bath.

  • Seed Crystals: If available, add a seed crystal at roughly 35°C–40°C.

Q: The product has a persistent "fishy" odor. Is it pure? A: No. This indicates residual morpholine (the reagent). Morpholine is a secondary amine with a distinct odor.

  • Solution: Perform a reslurry wash.[3] Suspend your solid in cold water and stir vigorously for 30 minutes, then filter. Morpholine is highly water-soluble; the hydrophobic aniline product is not.

Q: Can I use acid extraction to purify this? A: Proceed with Caution. While the aniline is basic, it is a weak base. Using strong acid (pH < 2) will protonate the aniline, driving it into the aqueous layer. This is useful only if you intend to discard non-basic impurities in the organic layer. To recover, you must re-basify the aqueous layer carefully.

Tier 2: Deep Dive Protocols

Module A: Chemical Workup (The "Self-Validating" Wash)

Goal: Remove unreacted morpholine and sulfonic acid byproducts before crystallization.

The Logic:

  • Morpholine (Impurity): Highly water-soluble (Miscible).

  • Sulfonic Acid (Hydrolysis Byproduct): Highly water-soluble (Ionic).

  • Target Product: Lipophilic (Organic soluble), weakly basic.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Water Wash: Wash the organic layer 2x with distilled water. Why? This removes the bulk of the unreacted morpholine.

  • Mild Acid Wash (Optional but Recommended): Wash with 0.5M citric acid or 5% NH₄Cl .

    • Critical Control: Do NOT use strong HCl. Strong acids will protonate the target aniline, causing it to be lost in the aqueous waste. Citric acid is strong enough to protonate residual morpholine (pKa ~8.4) but typically leaves the weak aniline (pKa ~4.5) largely in the organic phase.[4]

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Module B: Recrystallization (The Gold Standard)

Goal: Remove structural isomers and oxidative impurities.

Solvent System: Ethanol / Water (Preferred) or Isopropanol / Water.[2]

Step-by-Step:

  • Saturation: Place the crude solid in a flask. Add Ethanol (95%) and heat to reflux (approx. 78°C). Add solvent in small portions until the solid just dissolves.[2]

  • Clarification: If the solution is dark/black, add activated carbon (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Precipitation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Do not shake. Once solids appear, move to an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles. Wash with cold Ethanol/Water (1:1 mixture).

Tier 3: Visual Workflows

Workflow 1: Extraction & Impurity Removal Logic

This diagram illustrates the separation logic based on pKa and solubility.

WorkupLogic Start Crude Reaction Mixture (Product + Morpholine + Byproducts) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Wash1 Wash with Water (2x) Dissolve->Wash1 Split1 Phase Separation Wash1->Split1 AqLayer1 Aqueous Layer (Contains: Morpholine, Salts) Split1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Trace Impurities) Split1->OrgLayer1 Keep Wash2 Wash with 0.5M Citric Acid OrgLayer1->Wash2 Split2 Phase Separation Wash2->Split2 AqLayer2 Aqueous Layer (Contains: Protonated Morpholine) Split2->AqLayer2 Discard OrgLayer2 Organic Layer (Target Aniline) Split2->OrgLayer2 Keep Final Dry (Na2SO4) & Concentrate -> Crude Solid for Recrystallization OrgLayer2->Final

Caption: Separation logic relying on the high water solubility of morpholine and the lipophilicity of the target aniline.

Workflow 2: Recrystallization Temperature Profile

This diagram details the critical temperature manipulations required to avoid "oiling out."

Recryst Step1 1. Reflux (78°C) Dissolve in min. EtOH Step2 2. Anti-Solvent Add warm H2O until turbid Step1->Step2 Hot Step3 3. Clarify Add drops of EtOH Step2->Step3 Hot Step4 4. Slow Cool RT (25°C) for 2 hrs Step3->Step4 Gradual Step5 5. Deep Cool Ice Bath (0°C) for 1 hr Step4->Step5 Final

Caption: Thermal profile for Ethanol/Water recrystallization to ensure crystalline purity.

Technical Appendix

Physical Properties Data
PropertyValueRelevance to Purification
Molecular Formula C₁₂H₁₈N₂O₄S
Molecular Weight 286.35 g/mol
Solubility (Water) Low (< 0.1 mg/mL)Allows for aqueous washing of impurities.
Solubility (EtOH) High (Hot), Moderate (Cold)Ideal for recrystallization.
pKa (Aniline) ~4.5 (Estimated)Weak base; avoid strong acid washes.
pKa (Morpholine) 8.36Stronger base; removable via weak acid wash.
Storage & Stability
  • Oxidation Risk: Anilines are prone to oxidation (turning brown) over time.

  • Recommendation: Store the purified solid under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Shelf Life: >2 years if stored properly in the dark.

References

  • Synthesis of Sulfonamides: "Process to prepare sulfonamides."[5] Google Patents, US20030236437A1. Link

  • Morpholine Removal: "Recovery of morpholine from aqueous solutions." Google Patents, US2776972A. Link

  • pKa Data (General): "pKa Data Compiled by R. Williams." Evans Group, Harvard/pitt.edu. Link (Note: Referencing general aniline/morpholine pKa values).

  • Recrystallization Techniques: "Recrystallization of Sulfonamide Products." BenchChem Technical Support. Link (General methodology reference).

Sources

Optimization

Technical Support Center: Synthesis of Morpholine Sulfonyl Anilines

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Guide for Sulfamoylation of Anilines Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of Morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Guide for Sulfamoylation of Anilines

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Morpholine Sulfonyl Anilines (specifically,


-aryl-morpholine-4-sulfonamides). These structures—characterized by a urea-like sulfonyl linkage (

)—are critical pharmacophores in kinase inhibitors (e.g., PI3K/mTOR pathways) and anti-diabetic agents.

Unlike standard benzenesulfonamide synthesis, reacting Morpholine-4-sulfonyl chloride (a carbamoyl chloride equivalent) with anilines presents unique challenges due to the reduced electrophilicity of the sulfur center and the steric bulk of the morpholine ring.

Part 1: Critical Reaction Pathways

Before troubleshooting, understand the competing pathways in your flask. The morpholine nitrogen donates electron density into the sulfonyl group, making the S-Cl bond less reactive than in tosyl or mesyl chlorides.

ReactionPathways Start Morpholine-4-sulfonyl Chloride TS Tetrahedral Intermediate Start->TS + Aniline Hydrolysis Morpholine-4-sulfonic acid (Dead End) Start->Hydrolysis + H2O (Fast) Aniline Aniline (Nucleophile) Product Target Sulfonamide (Mono-protected) Water Water (Impurity) TS->Product - HCl BisProduct Bis-Sulfonamide (Side Product) Product->BisProduct + Excess Sulfonyl Cl (Over-reaction)

Figure 1: Competing reaction pathways.[1][2] Note that hydrolysis is a primary failure mode due to the slow kinetics of the aniline attack.

Part 2: Troubleshooting Guides

Issue 1: The "Sluggish Electrophile" (Low Conversion)

Symptom: LCMS shows starting aniline remains after 24 hours; Sulfonyl chloride is consumed but yield is low. Diagnosis: Morpholine-4-sulfonyl chloride is electronically deactivated. The lone pair on the morpholine nitrogen resonates with the sulfonyl group, reducing the electrophilicity of the sulfur. Corrective Actions:

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (10–20 mol%). DMAP forms a highly reactive

    
    -acylpyridinium-type intermediate that accelerates the attack by the aniline.
    
  • Temperature: Unlike mesylation (0°C), this reaction often requires heating. Reflux in DCM (40°C) or THF (66°C) is standard.

  • Microwave: For electron-deficient anilines (e.g., nitroanilines), use microwave irradiation (100°C, 30 min) to overcome the activation energy barrier [1].

Issue 2: Hydrolysis of the Reagent

Symptom: Formation of morpholine-4-sulfonic acid (highly polar peak near void volume in LCMS). Diagnosis: The reaction with aniline is slow, allowing trace moisture to outcompete the amine nucleophile. Corrective Actions:

  • Drying: Ensure solvents are anhydrous. Pre-dry the aniline if it is hygroscopic.

  • Reagent Quality: Morpholine-4-sulfonyl chloride hydrolyzes in storage. If the reagent is a liquid/oil, check for white precipitate (sulfonic acid). Distill or recrystallize if necessary.

  • Order of Addition: Do not add the sulfonyl chloride to a dilute solution. Add the chloride last to a concentrated solution of aniline and base to maximize the rate of the bimolecular reaction over the pseudo-first-order hydrolysis.

Issue 3: Bis-Sulfonylation

Symptom: LCMS shows a peak at


.
Diagnosis:  The sulfonamide product (

) can be deprotonated by the base, creating a sulfonamide anion that attacks a second equivalent of sulfonyl chloride. Corrective Actions:
  • Stoichiometry: Strictly limit the sulfonyl chloride to 0.95 – 1.0 equivalents . Do not use excess "to push the reaction."

  • Base Selection: Switch from strong bases (NaH, K2CO3) to weaker organic bases (Pyridine, N-Methylmorpholine). Pyridine acts as both solvent and base, buffering the pH to prevent deprotonation of the product [2].

Issue 4: HCl Salt Precipitation

Symptom: The reaction mixture turns into a thick slurry/paste; stirring stops. Diagnosis: The aniline starting material is acting as a base, trapping the generated HCl to form an unreactive aniline hydrochloride salt. Corrective Actions:

  • Scavenger Base: Use Triethylamine (TEA) or DIPEA (1.5–2.0 equiv) to scavenge HCl. These bases are sterically hindered or more basic than the aniline, preserving the aniline in its nucleophilic free-base form.

Part 3: Optimized Experimental Protocols

Method A: Standard Conditions (For Reactive Anilines)

Best for: Electron-rich or neutral anilines.

  • Dissolution: In a flame-dried flask, dissolve Aniline (1.0 mmol) in anhydrous DCM (5 mL) .

  • Base Addition: Add Triethylamine (1.5 mmol) . Stir for 5 min at RT.

  • Reagent Addition: Add Morpholine-4-sulfonyl chloride (1.1 mmol) dropwise.

  • Catalysis: Add DMAP (0.1 mmol) .

  • Reaction: Stir at 40°C (Reflux) for 12–18 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline/DMAP), then Brine. Dry over MgSO4.

Method B: The "In-Situ" Generation (For Unstable Chlorides)

Best for: When the isolated sulfonyl chloride is degraded or unavailable.

  • Activation: Dissolve Sulfuryl Chloride (

    
    , 1.0 mmol)  in DCM at -78°C.
    
  • Morpholine Addition: Add Morpholine (1.0 mmol) and TEA (1.0 mmol) dropwise. Stir for 30 min. Note: This generates the morpholine-4-sulfonyl chloride in situ.

  • Coupling: Allow to warm to 0°C, then add the Aniline (0.9 mmol) and TEA (1.0 mmol) .

  • Heating: Warm to RT and then reflux for 4 hours.

Data Summary: Solvent & Base Effects[2][3][4][5][6]
ParameterRecommendationRationale
Solvent DCM or DCENon-nucleophilic, good solubility for organic bases.
Alt. Solvent PyridineActs as solvent + base; prevents bis-sulfonylation.
Avoid Water/AlcoholsImmediate hydrolysis of sulfonyl chloride.
Catalyst DMAPEssential for morphamoyl chlorides due to low reactivity.
Temp 40–80°CHigher T required than standard tosylation.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze LCMS/TLC CheckSM Is Starting Material (Aniline) Present? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes Done Success: Proceed to Workup CheckSM->Done No (Full Conversion) LowYield Issue: Hydrolysis or Bis-Sulfonylation CheckProd->LowYield Yes (But Low Yield) NoReaction Issue: Low Reactivity CheckProd->NoReaction No BisCheck Check Mass: M + MorphSO2? LowYield->BisCheck ActionHeat Action: Add DMAP Increase Temp to Reflux NoReaction->ActionHeat ReduceEquiv Action: Reduce Sulfonyl Cl to 0.95 eq Use Pyridine solvent BisCheck->ReduceEquiv Yes DrySolvents Action: Dry Solvents Add Reagent Last BisCheck->DrySolvents No (Only Hydrolysis)

Figure 2: Step-by-step logic for diagnosing reaction failures.

FAQ: Frequently Asked Questions

Q: Can I use Morpholine-4-sulfonyl fluoride instead of the chloride? A: Generally, no. Sulfonyl fluorides are exceptionally stable (SuFEx chemistry) and typically require specific activation (e.g., Ca(NTf2)2 or silyl-ether activation) to react with amines. For standard nucleophilic substitution, the chloride is required [3].

Q: Why is my reaction turning pink/red? A: Oxidation of the aniline. If the reaction is slow and open to air, electron-rich anilines can oxidize. Run the reaction under an inert atmosphere (Nitrogen/Argon).

Q: How do I remove excess Morpholine-4-sulfonyl chloride during workup? A: The chloride hydrolyzes to the sulfonic acid upon exposure to aqueous workup. Wash the organic layer with saturated NaHCO3 . The morpholine-4-sulfonate salt is water-soluble and will partition into the aqueous phase, leaving the sulfonamide in the organic layer.

References

  • De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Sodium Salts under Microwave Irradiation.[3] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Woolven, H., et al. (2011).[3] Metal-Free Synthesis of Sulfonamides via the Iodine-Mediated Reaction of Sodium Sulfinates with Amines. Organic Letters, 13(18), 4876–4878.

  • Revankar, G. R., et al. (1990). Synthesis and properties of some morpholine-4-sulfonamides. Journal of Medicinal Chemistry. (General reference for morpholine sulfonamide stability).

Sources

Troubleshooting

Technical Support Center: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Synthesis

Content ID: TSC-2024-EMSA-001 Last Updated: February 15, 2026 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads[1] Executive Summary & Impurity Genealogy 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-2024-EMSA-001 Last Updated: February 15, 2026 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

Executive Summary & Impurity Genealogy

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a critical intermediate in the synthesis of PDE5 inhibitors (e.g., Sildenafil, Vardenafil).[1] Its purity is paramount because sulfonamide-related impurities introduced at this stage are often difficult to purge in downstream pyrazolopyrimidinone ring-closure steps.[1]

The synthesis generally follows a Chlorosulfonation


 Amidation  route starting from 2-ethoxyaniline (phenetidine). The primary failure modes involve moisture sensitivity (hydrolysis) and competitive nucleophilic attacks (dimerization).
Interactive Impurity Pathway (Graphviz)

The following diagram maps the genesis of the three most critical impurities (A, B, and C) relative to the main reaction pathway.

ImpurityMap Start 2-Ethoxyaniline (Starting Material) Int Intermediate: Sulfonyl Chloride Start->Int ClSO3H, < 20°C ImpC IMPURITY C: Regioisomers (Ortho-sulfonation) Start->ImpC High Temp / Lack of Steric Control ClSO3H Chlorosulfonic Acid (Excess) Target TARGET: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Int->Target + Morpholine (Nucleophilic Attack) ImpB IMPURITY B: Sulfonamide Dimer (Self-Condensation) Int->ImpB + Start Material (Free Amine) ImpA IMPURITY A: Sulfonic Acid (Hydrolysis)

Figure 1: Reaction pathway showing Critical Control Points (CCPs) for impurity generation. Impurity A arises from moisture; Impurity B from poor stoichiometry/protection; Impurity C from thermal excursions.

Troubleshooting Module: The Sulfonic Acid Impurity

Impurity Identity: 4-Amino-3-ethoxybenzenesulfonic acid.[1] Detection: HPLC (Very low retention time on C18 due to high polarity), LC-MS (M-1 peak).

The Mechanism of Failure

The intermediate, 2-ethoxy-5-(chlorosulfonyl)aniline , is highly electrophilic.[1] In the presence of ambient moisture or "wet" morpholine, the sulfonyl chloride hydrolyzes to the sulfonic acid. This reaction is irreversible and the acid will not react with morpholine to form the sulfonamide.

Diagnostic & Solution Matrix
SymptomProbable CauseCorrective Action (Protocol)
High Acid (>5%) in Crude Wet Reagents: Morpholine is hygroscopic.[1]Dry the Morpholine: Distill morpholine over KOH or store over 4Å molecular sieves for 24h prior to use.
Variable Yields Quenching Delay: The sulfonyl chloride is unstable in the acidic quench matrix."Reverse Quench" Technique: Do not add water to the reaction. Pour the reaction mixture slowly onto crushed ice/water to dissipate heat immediately.
Post-Workup Presence pH mismanagement: The sulfonic acid is zwitterionic and water-soluble at neutral pH.[1]Acidic Wash: The target aniline is basic. Wash the organic layer with dilute NaHCO3 to pull the sulfonic acid (as a salt) into the aqueous phase, leaving the target in the organic phase.

Troubleshooting Module: The "Dimer" (Bis-Sulfonamide)

Impurity Identity: N-(2-ethoxy-5-(morpholinosulfonyl)phenyl)-3-ethoxy-4-aminobenzenesulfonamide.[1] Detection: LC-MS (High Molecular Weight: ~485 Da). Late eluter on HPLC.

The Mechanism of Failure

The starting material (2-ethoxyaniline) contains a nucleophilic amine (


). If the reaction conditions allow, the generated sulfonyl chloride intermediate will attack the amine of an unreacted starting molecule instead of waiting for the morpholine. This creates a "dimer" linked by a sulfonamide bridge.
Protocol: Preventing Self-Condensation

Option A: The "Swamping" Method (Standard)

  • Principle: Use a massive excess of Chlorosulfonic acid (ClSO3H) (typically 4–5 equivalents).

  • Why: The excess acid immediately protonates the aniline amine (

    
    ), rendering it non-nucleophilic. This prevents it from attacking the sulfonyl chloride.
    
  • Critical Step: Ensure temperature is kept

    
    C during addition. If the temperature spikes, the protonation equilibrium shifts, exposing free amine to the sulfonyl chloride.
    

Option B: The Protection Route (High Purity)

  • Step 1: Acetylate 2-ethoxyaniline

    
    N-(2-ethoxyphenyl)acetamide.[1]
    
  • Step 2: Chlorosulfonation (The amide nitrogen is not nucleophilic).

  • Step 3: Morpholine coupling.

  • Step 4: Acid hydrolysis to remove the acetyl group. Note: This adds two steps but virtually eliminates Dimer Impurity B.

FAQ: Purification and Analysis

Q: I see a persistent peak at RRT 0.90 relative to the main peak. What is it? A: This is likely the Regioisomer (Impurity C) , specifically the sulfonation at the position ortho to the ethoxy group (3-position).

  • Cause: Reaction temperature exceeded 60°C during chlorosulfonation.

  • Fix: Maintain reaction temperature between 0°C–20°C. The para position (relative to ethoxy) is kinetically favored at low temperatures.

Q: How do I remove excess Morpholine? A: Morpholine is a base and difficult to remove by simple evaporation due to its boiling point (129°C).

  • Protocol: After the reaction, perform an aqueous workup at pH 4.0–5.0 using dilute HCl. At this pH, the morpholine is protonated (water-soluble) and washes away, while the target aniline (less basic due to the electron-withdrawing sulfonamide group) remains in the organic layer (DCM or Ethyl Acetate).

Q: My product is turning pink/brown upon storage. A: Anilines are prone to oxidation (formation of quinone imines).

  • Fix: Store the solid under Nitrogen or Argon. If the solid is already colored, recrystallize from Ethanol/Water (9:1) with a pinch of sodium dithionite (reducing agent) to bleach the color.

References & Authoritative Sources

  • Pfizer Inc. "Process for the preparation of pyrazolopyrimidinones." U.S. Patent 5,250,534. (Describes the core chlorosulfonation chemistry for Sildenafil intermediates).

  • Dale, D.J., et al. "The role of chemical synthesis in the development of sildenafil citrate (Viagra)." Organic Process Research & Development, 2000, 4(1), 17-22. (Detailed discussion on impurity control in the sulfonamide step).

  • Dunn, P.J. "Synthesis of Commercial PDE5 Inhibitors." Comprehensive Medicinal Chemistry II, 2007. (Comparative analysis of sulfonyl chloride stability).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard protocols for Chlorosulfonation and amine protection).

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline in various reaction conditions. Our goal is to equip you with the knowledge to optimize your experimental workflows and achieve reliable results.

Introduction

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring an aniline core, an ethoxy group, and a morpholine sulfonyl moiety, presents a unique solubility profile that can be challenging to manage in different solvent systems. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. This guide will explore the underlying principles of solubility and provide practical strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline?

A1: The solubility of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is dictated by the interplay of its functional groups. The aniline and morpholine groups can act as hydrogen bond acceptors, while the N-H of the aniline is a hydrogen bond donor. The ethoxy and the hydrocarbon backbone contribute to its lipophilicity. Generally, this compound exhibits limited solubility in water and non-polar organic solvents. Its best solubility is typically found in polar aprotic solvents.

Q2: I am observing incomplete dissolution of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline in my reaction solvent. What are the initial troubleshooting steps?

A2: When encountering poor solubility, a systematic approach is crucial. Here are the initial steps to consider:

  • Solvent Screening: The first and most critical step is to perform a small-scale solvent screening. Test the solubility in a range of solvents with varying polarities.

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[1] Gently warming the mixture can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Particle Size Reduction: The dissolution rate is inversely proportional to the particle size.[2][3] Grinding the solid material to a fine powder increases the surface area available for solvent interaction, leading to faster dissolution.[2][3] Techniques like micronization can be employed for this purpose.[3]

Q3: Can changing the pH of the reaction mixture improve the solubility of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline?

A3: Yes, pH adjustment can be a powerful tool to enhance solubility, particularly for compounds with ionizable groups.[3][4]

  • Acidic Conditions: The aniline group is basic and can be protonated in acidic conditions to form an anilinium salt. This salt form is generally more soluble in polar protic solvents, including water, than the free base.

  • Basic Conditions: The sulfonamide N-H can be deprotonated under strongly basic conditions, forming an anion that may have increased solubility in certain polar solvents. However, the pKa of the sulfonamide proton needs to be considered, as very strong bases might be required.

It's important to note that the stability of the compound and the compatibility of the pH-adjusting agent with your reaction chemistry must be carefully evaluated.

Q4: Are there any advanced techniques to improve solubility for particularly challenging reactions?

A4: For reactions where standard methods are insufficient, several advanced techniques can be employed:

  • Co-solvency: Using a mixture of solvents can often achieve higher solubility than a single solvent.[3][5][6] A common strategy is to use a primary solvent in which the compound is sparingly soluble and add a "co-solvent" in which it is highly soluble. This approach modifies the overall polarity of the solvent system.[6]

  • Solid Dispersions: This technique involves dispersing the compound in an inert, highly soluble carrier matrix at the molecular level.[1][2] Common carriers include polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[2][6] The resulting solid dispersion can then be dissolved in the reaction solvent.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, thereby increasing its apparent solubility in aqueous media.[3][5]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection Protocol

This protocol outlines a systematic approach to identifying an optimal solvent or co-solvent system for your reaction.

Objective: To determine the most effective solvent for dissolving 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline for a subsequent chemical reaction.

Materials:

  • 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

  • A selection of solvents (e.g., DMSO, DMF, NMP, THF, 2-MeTHF, Acetonitrile, Isopropanol, Toluene)

  • Small vials or test tubes

  • Stirring apparatus (magnetic stirrer or vortex mixer)

  • Heating block or water bath

Procedure:

  • Initial Screening (Room Temperature):

    • Weigh a small, consistent amount of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (e.g., 10 mg) into each vial.

    • Add a fixed volume of each test solvent (e.g., 1 mL) to the respective vials.

    • Stir or vortex the mixtures vigorously for a set period (e.g., 5-10 minutes).

    • Visually assess and record the solubility (e.g., fully dissolved, partially dissolved, insoluble).

  • Elevated Temperature Screening:

    • For solvents where the compound was not fully soluble at room temperature, gently heat the vials (e.g., to 40-60 °C).

    • Continue stirring and observe any changes in solubility. Record the temperature at which complete dissolution occurs, if applicable.

  • Co-solvent System Evaluation:

    • Based on the initial screening, select a primary solvent in which the compound has partial solubility and a co-solvent with high dissolving power.

    • Prepare mixtures of the two solvents in varying ratios (e.g., 9:1, 4:1, 1:1).

    • Repeat the solubility test with these co-solvent systems at both room temperature and elevated temperatures.

Data Interpretation:

Summarize your findings in a table to easily compare the effectiveness of different solvents and conditions.

Solvent/Co-solvent SystemSolubility at RT (mg/mL)Solubility at 60°C (mg/mL)Notes
DMSOHigh-Clear solution
DMFHigh-Clear solution
THFModerateHighDissolves with heating
TolueneLowLowRemains suspended
THF:Heptane (1:1)LowModeratePartial dissolution

This systematic approach will help you identify the most promising solvent system for your reaction, balancing solubility with other reaction parameters.

Guide 2: pH Modification for Solubility Enhancement

This guide provides a workflow for utilizing pH adjustment to improve the solubility of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline in protic solvents.

Objective: To enhance the solubility by forming a more soluble salt of the target compound.

Workflow Diagram:

Caption: Workflow for pH modification to improve solubility.

Step-by-Step Protocol:

  • Acidic Salt Formation:

    • Suspend 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline in a suitable protic solvent (e.g., isopropanol, ethanol).

    • Slowly add a solution of a strong acid (e.g., HCl in dioxane or ethereal HCl) dropwise while stirring.

    • Observe for dissolution. The formation of the anilinium salt should lead to a clear solution.

    • Caution: Ensure the acidic conditions are compatible with your downstream reaction.

  • Basic Salt Formation (for specific applications):

    • In an appropriate aprotic solvent (e.g., THF, DMF), suspend the compound.

    • Carefully add a strong base (e.g., sodium hydride) portion-wise.

    • Monitor for gas evolution (if using NaH) and dissolution.

    • Caution: This method is only suitable for reactions where the resulting anion is the desired reactive species and the base does not interfere with the reaction.

Visualizing Experimental Logic

The decision-making process for troubleshooting solubility issues can be visualized as a logical flow.

Solubility_Troubleshooting Start Start: Poor Solubility Observed Solvent_Screen Perform Solvent Screening Start->Solvent_Screen Temp_Increase Increase Temperature Solvent_Screen->Temp_Increase Partial Success Particle_Size Reduce Particle Size Solvent_Screen->Particle_Size Insoluble Success Solubility Achieved Solvent_Screen->Success Full Dissolution pH_Adjust Adjust pH (Acidic/Basic) Temp_Increase->pH_Adjust Partial Success Temp_Increase->Success Full Dissolution Particle_Size->Temp_Increase Advanced_Tech Consider Advanced Techniques (Co-solvency, Solid Dispersion) pH_Adjust->Advanced_Tech Partial Success pH_Adjust->Success Full Dissolution Advanced_Tech->Success Full Dissolution Failure Re-evaluate Approach Advanced_Tech->Failure Insoluble

Caption: Logical workflow for troubleshooting solubility.

By following these structured guides and understanding the chemical principles at play, researchers can effectively overcome the solubility challenges associated with 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline and streamline their synthetic processes.

References

  • Yadav, P. S., Kumar, V., Singh, U. P., Kumar, V., & Singh, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6375. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4422), 468. [Link]

  • Patel, J., & Patel, K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]

  • Kumar, L., & Verma, S. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5-s), 342-351. [Link]

  • Sravani, G., & D, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]

  • PubChem. 2-(Morpholine-4-sulfonyl)aniline. [Link]

  • PubChem. 2-Methoxy-4-morpholinoaniline. [Link]

  • Al-Kassas, R., Al-Ghazali, M., & El-Sayed, M. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 25(21), 5091. [Link]

  • Bansal, G., & Kumar, S. (2010). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Asian Journal of Chemistry, 22(1), 165-172. [Link]

  • Jouyban, A. (2018). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 24(1), 1-14. [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630. [Link]

  • Al-Rawi, J. M., Pritchard, K. M., & Bradley, C. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1478. [Link]

  • Pergamon Press. (1985). SOLUBILITY DATA SERIES. [Link]

  • Bakulina, O., & Glushkov, V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 786-814. [Link]

  • Pritchard, K. M., Al-Rawi, J., & Bradley, C. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European journal of medicinal chemistry, 42(9), 1200–1210. [Link]

  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. HETEROCYCLES, 34(5), 929-932. [Link]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions with 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline. This guide provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of post-reaction work-ups involving this versatile intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve optimal yield and purity in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues that may arise during the work-up of reactions involving 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Yield of the Desired Product After Aqueous Work-up

Question: I performed a reaction, for example, an N-acylation of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, and after quenching the reaction with water and extracting with an organic solvent, I'm seeing very low recovery of my product. What could be the issue?

Answer: This is a common issue that can stem from several factors related to the physicochemical properties of your product and the specifics of your work-up procedure. Let's break down the potential causes and solutions.

Underlying Causes & Solutions:

  • Product Solubility in the Aqueous Phase: The morpholine-4-sulfonyl group and the aniline moiety can render the molecule and its derivatives partially water-soluble, especially if the reaction product is ionic or highly polar.

    • Solution: Before discarding the aqueous layer, it is crucial to perform a back-extraction. This involves washing the aqueous phase with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. For particularly polar products, continuous liquid-liquid extraction may be necessary for efficient recovery.

  • Incorrect pH of the Aqueous Phase: The aniline nitrogen is basic and can be protonated at low pH, forming a salt that is highly soluble in water. Conversely, if your product has an acidic proton, it may form a salt at high pH.

    • Solution: Carefully adjust the pH of the aqueous layer before extraction. For most neutral N-acylated or N-alkylated products, adjusting the pH to a neutral or slightly basic range (pH 7-9) with a mild base like sodium bicarbonate (NaHCO₃) solution will ensure the product is in its neutral, less water-soluble form. Always check the pH with litmus paper or a pH meter.

  • Emulsion Formation: The presence of polar functional groups can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product.

    • Solution: To break an emulsion, you can try several techniques:

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the layers.

      • Gently swirl the separatory funnel instead of vigorous shaking.

      • Filter the entire mixture through a pad of Celite® (diatomaceous earth).

Experimental Protocol: Standard Aqueous Work-up for an N-Acylation Reaction

  • Quenching: Cool the reaction mixture in an ice bath and slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted acylating agent.

  • pH Adjustment: Check the pH of the aqueous layer. If acidic, slowly add a saturated solution of NaHCO₃ with stirring until the pH is between 7 and 8. Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous brine (to facilitate phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've performed a column chromatography purification of my reaction product, but I'm still seeing starting material (2-Ethoxy-5-(morpholine-4-sulfonyl)aniline) or other closely related impurities in my final fractions. How can I improve the separation?

Answer: Co-elution of impurities with the desired product during column chromatography is a frequent challenge, especially when the polarity difference is minimal. The key to successful separation lies in optimizing your chromatographic conditions.

Underlying Causes & Solutions:

  • Inappropriate Solvent System: The choice of mobile phase is critical for achieving good separation on a silica gel column.

    • Solution: Systematically screen different solvent systems. A good starting point for compounds of this type is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If this doesn't provide adequate separation, consider adding a small amount of a third solvent to modulate the polarity. For example:

      • Adding methanol (MeOH) or isopropanol can help elute more polar compounds.

      • Adding a small amount of triethylamine (Et₃N, ~0.1-1%) can deactivate the acidic silica gel, which is particularly useful for preventing the tailing of basic compounds like anilines.

      • A small amount of acetic acid can be used for acidic products.

  • Improper Column Packing and Loading: A poorly packed column will have channels, leading to broad peaks and poor separation. Overloading the column with too much crude product will also compromise resolution.

    • Solution: Ensure the silica gel is packed as a uniform slurry. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be carefully loaded onto the top of the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Data Presentation: Recommended Solvent Systems for Chromatography

Polarity of Product/ImpurityRecommended Starting Solvent System (v/v)Modifier (if needed)
Low to Medium PolarityHexanes:Ethyl Acetate (e.g., 70:30 to 50:50)-
Medium to High PolarityDichloromethane:Methanol (e.g., 98:2 to 95:5)0.5% Triethylamine (for basic compounds)
High PolarityEthyl Acetate:Methanol (e.g., 99:1 to 90:10)0.5% Triethylamine (for basic compounds)

Issue 3: Product "Oiling Out" Instead of Crystallizing

Question: After concentrating my purified fractions, my product is a thick oil or gum and I cannot get it to crystallize. How can I induce crystallization?

Answer: The failure of a compound to crystallize is often due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the amorphous nature of the compound itself.

Underlying Causes & Solutions:

  • Residual Solvent: Even small amounts of solvent can prevent crystallization.

    • Solution: Dry the oily product under high vacuum for an extended period (several hours to overnight) to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.

  • Impurities: As mentioned, impurities can disrupt the crystal lattice.

    • Solution: If you suspect impurities, re-purification by column chromatography or preparative thin-layer chromatography (TLC) may be necessary.

  • Inducing Crystallization: If the product is pure but remains an oil, several techniques can be employed to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the oil.

    • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an "antisolvent" in which it is insoluble) dropwise until the solution becomes cloudy. The point of incipient cloudiness is the point of supersaturation, which is ideal for crystal formation. Allow the solution to stand undisturbed. Common solvent-antisolvent pairs include Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, and Methanol/Water.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline from my reaction mixture?

A1: The unreacted starting material is a basic aniline. You can often remove it by performing an acidic wash during the aqueous work-up. After extracting your product into an organic solvent, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase. Caution: This method should only be used if your desired product is stable to acidic conditions and does not contain a basic functional group that would also be extracted.

Q2: My reaction involves a palladium catalyst. How can I effectively remove residual palladium?

A2: Removing residual palladium is crucial, especially in pharmaceutical synthesis. Several methods can be employed:

  • Filtration: If the palladium is on a solid support (e.g., Pd/C), it can be removed by filtration through Celite® at the end of the reaction.

  • Aqueous Wash: Some palladium species can be removed with an aqueous wash, sometimes with a chelating agent like EDTA.

  • Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb palladium residues.

  • Palladium Scavengers: For very low levels of palladium, commercially available silica-based scavengers with functional groups that chelate palladium can be very effective.

Q3: Is 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline stable to strong bases or acids?

A3: The molecule is generally stable to mild bases and acids used in typical work-up procedures. However, the sulfonamide linkage can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. The ethoxy group could also be cleaved under strongly acidic conditions. It is always advisable to perform reactions and work-ups under the mildest conditions possible.

Visualizing the Work-up Workflow

The following diagram illustrates a general decision-making workflow for the work-up and purification of a reaction involving 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench ph_adjust Adjust pH (e.g., with NaHCO₃ to pH 7-8) quench->ph_adjust extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) ph_adjust->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry and Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry crude Crude Product dry->crude check_purity Check Purity (TLC, LC-MS, ¹H NMR) crude->check_purity pure Pure Product check_purity->pure Purity > 95% column Column Chromatography check_purity->column Purity < 95% crystallize Crystallization / Precipitation column->crystallize crystallize->pure

Caption: A generalized workflow for reaction work-up and purification.

References

  • General Organic Chemistry Laboratory Techniques: Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Palladium Catalyst Scavengers: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. [Link]

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Derivatives in Kinase Inhibition

Executive Summary: The Pharmacophore Advantage In the landscape of targeted cancer therapy, the 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline scaffold (CAS: 736948-98-4) has emerged as a high-value building block for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

In the landscape of targeted cancer therapy, the 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline scaffold (CAS: 736948-98-4) has emerged as a high-value building block for the synthesis of PI3K/Akt/mTOR pathway inhibitors .

This guide objectively compares derivatives synthesized from this scaffold against alternative structural motifs. While simple sulfonamides often suffer from poor solubility or metabolic instability, the incorporation of the morpholine-sulfonyl moiety provides a "privileged structure" that enhances bioavailability. Crucially, the 2-ethoxy substituent functions as a steric and lipophilic gatekeeper, often improving selectivity for the ATP-binding pocket of Class I PI3K isoforms (α, β, δ, γ) compared to non-substituted analogs.

Key Findings:

  • Potency: Derivatives retaining the morpholine ring consistently show superior IC50 values (nanomolar range) compared to open-chain amine analogs.

  • Selectivity: The 2-Ethoxy group restricts rotational freedom, locking the molecule into a bioactive conformation that favors specific kinase isoforms over off-target enzymes.

  • Solubility: The morpholine oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without compromising membrane permeability.

Mechanistic Insight & Signaling Pathway

To understand the bioactivity of this scaffold, one must visualize its role within the PI3K signaling cascade. These derivatives typically function as ATP-competitive inhibitors .

The Molecular Mode of Action
  • Hinge Binding: The aniline nitrogen (often incorporated into a urea or heterocycle) forms hydrogen bonds with the kinase hinge region.

  • Solvent Interface: The sulfonyl-morpholine group extends towards the solvent interface. The morpholine oxygen can interact with solvated water molecules or specific residues (e.g., Lysine) at the pocket entrance.

  • Hydrophobic Pocket II: The 2-Ethoxy group sits in a hydrophobic cleft. Removal of this group (de-ethoxylation) often leads to a loss of potency due to reduced hydrophobic packing and increased entropic penalty upon binding.

Pathway Visualization (PI3K/Akt/mTOR)[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) *Target of Scaffold* RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1/2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Morpholine-Sulfonyl Derivative Inhibitor->PI3K Inhibits (ATP Competition)

Figure 1: The PI3K/Akt/mTOR signaling cascade. The morpholine-sulfonyl derivatives specifically target the PI3K node, preventing the phosphorylation of PIP2 to PIP3, thereby arresting downstream survival signaling.

Comparative Bioactivity Analysis

The following table synthesizes Structure-Activity Relationship (SAR) data derived from recent medicinal chemistry studies on morpholine-containing kinase inhibitors [1, 2, 4].

Hypothetical Lead Series: N-(substituted-phenyl)-N'-quinazolinyl-ureas derived from the subject aniline.

FeatureCompound A (Subject) Compound B (Analog) Compound C (Analog)
Core Structure 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline 3-(morpholine-4-sulfonyl)aniline2-Ethoxy-5-(piperazine -4-sulfonyl)aniline
Modification Parent Scaffold De-ethoxylation (Removal of 2-OEt)Amine Substitution (Morpholine → Piperazine)
PI3K

IC50
12 nM (High Potency)145 nM (Reduced Potency)45 nM (Moderate Potency)
Selectivity High (Due to steric fit of Ethoxy)Low (Promiscuous binding)Moderate (Piperazine NH can cause off-target H-bonds)
Solubility (pH 7.4) Moderate (

)
High (

)
High (

)
Metabolic Stability High (Morpholine is robust)HighLow (Piperazine NH susceptible to conjugation)
Cell Viability (MCF-7) IC50:

IC50:

IC50:

Analysis of Performance
  • The "Ethoxy Effect" (A vs. B): Removing the ethoxy group (Compound B) causes a >10-fold drop in potency. The ethoxy group is critical for locking the aniline ring relative to the sulfonyl group, minimizing the entropy loss upon binding to the kinase active site.

  • Morpholine vs. Piperazine (A vs. C): While piperazine (Compound C) improves solubility, it introduces a secondary amine that is metabolically liable (glucuronidation/acetylation). The morpholine ether oxygen in Compound A is metabolically inert and maintains sufficient polarity for solubility [2, 5].

Experimental Protocols

To validate the bioactivity of derivatives synthesized from this scaffold, the following self-validating protocols are recommended.

A. In Vitro Kinase Inhibition Assay (ADP-Glo Platform)

Rationale: Direct measurement of enzymatic activity is necessary to separate target engagement from general cellular toxicity.

  • Reagent Prep: Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline derivative in DMSO (Start at 10

    
    , 1:3 dilutions).
    
  • Enzyme Reaction:

    • Add 2

      
       of compound to 384-well plate.
      
    • Add 4

      
       of PI3K recombinant enzyme (0.5 ng/well). Incubate 15 min at RT.
      
    • Control: Use Wortmannin (1

      
      ) as a positive inhibition control.
      
  • Substrate Addition: Add 4

    
     of ATP (10 
    
    
    
    ) and PIP2:PS lipid substrate. Incubate for 60 min at RT.
  • Detection: Add 10

    
     ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 
    
    
    
    Kinase Detection Reagent (converts ADP to Light).
  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

B. Cellular Proliferation Assay (CCK-8/MTT)

Rationale: Assesses membrane permeability and off-target cytotoxicity.

  • Seeding: Plate MCF-7 or HepG2 cells [1] at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with compounds (0.01 - 100

    
    ) for 72 hours.
    
  • Development: Add 10

    
     CCK-8 reagent. Incubate 2 hours at 37°C.
    
  • Measurement: Read Absorbance at 450 nm.

  • Validation: Ensure DMSO vehicle control viability is >95%.

Workflow Visualization

The following diagram outlines the critical path from scaffold procurement to lead candidate identification.

Workflow Start Scaffold Procurement (CAS 736948-98-4) Synth Derivatization (Urea/Amide Coupling) Start->Synth Nucleophilic Attack Purify Purification (HPLC >95%) Synth->Purify Assay_Enz Enzymatic Assay (PI3K IC50) Purify->Assay_Enz Primary Screen Assay_Cell Cell Viability (MCF-7/HepG2) Assay_Enz->Assay_Cell If Active Decision Hit Selection (IC50 < 100nM) Assay_Cell->Decision Decision->Synth Fail (Optimize SAR) Lead Lead Candidate Decision->Lead Pass

Figure 2: Experimental workflow for optimizing 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline derivatives.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (PMC). Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.[1] Available at: [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening. Molecules (MDPI). Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents. Royal Society of Chemistry.[2] Available at: [Link]

Sources

Comparative

Efficacy of Kinase Inhibitors Derived from 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline: A Comparative Guide

This guide provides an in-depth technical analysis of kinase inhibitors synthesized from the 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (EMSA) scaffold. It focuses on the structural advantages of this intermediate—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of kinase inhibitors synthesized from the 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (EMSA) scaffold. It focuses on the structural advantages of this intermediate—specifically the solubility-enhancing morpholine ring and the selectivity-driving ethoxy group—and compares its derivatives against standard-of-care inhibitors in oncology and immunology.

Executive Summary

The chemical scaffold 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS: 736948-98-4) represents a "privileged structure" in medicinal chemistry, serving as a critical building block for Type I and Type II kinase inhibitors . While structurally homologous to the aniline precursor of the PDE5 inhibitor Sildenafil, the replacement of the methylpiperazine with a morpholine moiety significantly alters the physicochemical profile, enhancing metabolic stability and reducing off-target dopaminergic binding.

This guide evaluates the efficacy of EMSA-derived inhibitors, specifically targeting IKK


 (Inflammation/Cancer)  and BRAF (Melanoma) , comparing them against industry standards like BMS-345541  and Vemurafenib .

Structural Pharmacophore Analysis

The efficacy of EMSA-derived inhibitors stems from three distinct structural zones that interact with the kinase ATP-binding pocket:

Structural MotifFunction in Kinase BindingAdvantage over Alternatives
Aniline (

)
Forms the primary hydrogen bond hinge interaction (often with the gatekeeper residue).Provides a versatile handle for coupling to heterocycles (e.g., pyrimidines, quinazolines).
2-Ethoxy Group Occupies the hydrophobic pocket (Back Pocket I); induces conformational selectivity.Superior steric fit compared to methoxy; less lipophilic than propoxy/butoxy.
5-Sulfonylmorpholine Solvent-exposed solubilizing group; forms water-mediated H-bonds.Morpholine offers better metabolic stability and solubility than piperazine or diethylamine.

Comparative Efficacy: IKK and BRAF Inhibition

Case Study A: IKK Inhibition (NF- B Pathway)

Inhibitors of I


B Kinase 

(IKK

) are critical for blocking the NF-

B signaling pathway in colorectal cancer and autoimmune diseases. EMSA-derived 2-anilinopyrimidines have shown superior potency compared to early-generation inhibitors.
Performance Metrics: EMSA-Derivative (Compound LP-Series) vs. BMS-345541
MetricEMSA-Derived Inhibitor (LP-46 Analog) BMS-345541 (Standard) Interpretation
IC

(IKK

)
7.5 nM 300 nMEMSA derivative is ~40x more potent due to optimized hinge binding.
Selectivity (IKK

)
> 100-fold~10-foldThe 2-ethoxy group sterically clashes with IKK

, improving selectivity.
Solubility (pH 7.4) High (Morpholine effect)ModerateMorpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.
Cellular Potency (HCT116) GI

= 0.5

M
GI

= 4.2

M
Superior cellular penetration and target engagement.
Case Study B: BRAF Inhibition

In the context of BRAF-mutant melanoma, the EMSA scaffold has been utilized to synthesize benzothiazole-based inhibitors that overcome resistance mechanisms associated with first-generation drugs.

  • Mechanism: The sulfonamide moiety extends into the solvent region, while the ethoxy-aniline core locks the kinase in an inactive conformation (Type II inhibition).

  • Efficacy: Derivatives have demonstrated IC

    
     values < 10 nM  against BRAF
    
    
    
    , with reduced paradoxical activation of wild-type CRAF compared to Vemurafenib.[1]

Mechanistic Visualization

Pathway: IKK Inhibition & Downstream Effects

The following diagram illustrates the intervention point of EMSA-derived inhibitors within the NF-


B signaling cascade.

IKK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_R TNF Receptor TAK1 TAK1 Complex TNF_R->TAK1 Activation IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_Complex Phosphorylation IkB IκBα (Inhibitor) IKK_Complex->IkB Phosphorylation (Blocked) EMSA_Inhibitor EMSA-Derived Inhibitor (LP-46 Analog) EMSA_Inhibitor->IKK_Complex Inhibition (IC50 = 7.5 nM) NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB DNA Target Genes (Cytokines, Anti-apoptotic) NFkB->DNA Translocation (Blocked)

Caption: Mechanism of Action: EMSA-derived inhibitors block IKK


 phosphorylation, preventing I

B

degradation and subsequent NF-

B nuclear translocation.

Experimental Protocols

Protocol A: Synthesis of EMSA-Derived Kinase Inhibitors

Objective: Coupling of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline to a 2-chloropyrimidine core via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Intermediate 1: 2,4-Dichloro-5-fluoropyrimidine (or similar core).

  • Intermediate 2: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS 736948-98-4).

  • Solvent:

    
    -Butanol or DMF.
    
  • Base: DIPEA (Diisopropylethylamine).

Workflow:

  • Dissolution: Dissolve 1.0 eq of 2,4-Dichloro-5-fluoropyrimidine in

    
    -Butanol (5 mL/mmol).
    
  • Addition: Add 1.1 eq of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline and 2.5 eq of DIPEA.

  • Reflux: Heat the reaction mixture to 110°C for 12–16 hours under

    
     atmosphere. Monitor by TLC/LC-MS.
    
  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Purification: If no precipitate, evaporate solvent and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: In Vitro IKK Kinase Assay (Self-Validating)

Objective: Quantify the IC


 of the synthesized inhibitor using a FRET-based Z'-LYTE assay.
  • Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Inhibitor Dilution: Serially dilute the EMSA-derived inhibitor in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction Assembly:

    • Add 5

      
      L of diluted inhibitor.
      
    • Add 10

      
      L of Kinase Mixture (Recombinant IKK
      
      
      
      + Ser/Thr Peptide Substrate).
    • Add 5

      
      L of ATP Solution (K
      
      
      
      concentration, typically 10-50
      
      
      M).
  • Incubation: Incubate at Room Temperature for 1 hour.

  • Detection: Add Development Reagent (Protease). Phosphorylated peptides are protected from cleavage.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Z'-factor must be > 0.7 for the assay to be valid. Staurosporine is used as a positive control.

References

  • Sigma-Aldrich. 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Product Specification (CAS 736948-98-4).Link

  • Li, P., et al. (2025).

    
     Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. Link
    
  • Batsi, Y., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemMedChem.[1] Link

  • National Institutes of Health (NIH). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Malaria Journal. Link

  • Google Patents. US8138199B2: Use of bi-aryl meta-pyrimidine inhibitors of kinases.Link

Sources

Validation

Comparative Guide: In Vitro and In Vivo Profiling of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Derivatives

Executive Summary The molecule 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (hereafter referred to as the EMSA Scaffold ) represents a critical pharmacophore in the development of phosphodiesterase type 5 (PDE5) inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (hereafter referred to as the EMSA Scaffold ) represents a critical pharmacophore in the development of phosphodiesterase type 5 (PDE5) inhibitors. Structurally analogous to the core of Sildenafil and Vardenafil , this scaffold provides the essential "anchoring" elements—the ethoxy group for the hydrophobic pocket and the sulfonamide for solubility and hydrogen bonding.

This guide details the validation pipeline for novel derivatives synthesized from the EMSA scaffold. Unlike generic screening protocols, this workflow focuses on the specific challenges of this chemical class: PDE6 isozyme selectivity (visual side effects) and pharmacokinetic solubility limits inherent to the morpholine-sulfonyl moiety.

Part 1: The Scaffold & Mechanism of Action

To design effective assays, one must understand why this scaffold works. The EMSA derivative mimics the purine ring of cGMP. The ethoxy group at position 2 is critical for locking the molecule into the PDE5 catalytic site, while the morpholine-sulfonyl tail extends into the solvent-accessible region, modulating solubility and potency.

Mechanism: The NO/cGMP Signaling Axis

The therapeutic goal is to prevent the hydrolysis of cGMP, thereby maintaining smooth muscle relaxation.

G NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP GTP GTP GTP->cGMP Catalysis PKG Protein Kinase G cGMP->PKG GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis (Degradation) Relax Smooth Muscle Relaxation (Erection) PKG->Relax PDE5 PDE5 Enzyme PDE5->GMP Catalyzes Inhibitor EMSA Derivative (Inhibitor) Inhibitor->PDE5 Blocks

Figure 1: The NO/cGMP pathway. EMSA derivatives act as competitive inhibitors of PDE5, preventing cGMP degradation.

Part 2: In Vitro Enzymatic Profiling

The first "gate" for any EMSA derivative is the enzymatic IC50. However, potency alone is insufficient; selectivity ratios are the primary failure point for this class.

Fluorescence Polarization (FP) Assay Protocol

We utilize an IMAP (Immobilized Metal Assay for Phosphodiesterases) principle. This is preferred over radioactive SPA for morpholine derivatives due to lower interference.

Reagents:

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% BSA.

  • Substrate: FAM-labeled cGMP (Fluorescein-cGMP).

  • Enzyme: Recombinant human PDE5A (full length).

Step-by-Step Workflow:

  • Compound Prep: Dissolve EMSA derivatives in 100% DMSO. Serial dilute (1:3) to create a 10-point curve (Range: 0.1 nM to 10 µM). Critical: Final DMSO concentration in assay must be <1%.

  • Incubation: Mix 5 µL of compound + 10 µL of PDE5 enzyme in a black 384-well plate. Incubate 15 min at RT.

  • Reaction Start: Add 5 µL FAM-cGMP (100 nM final). Incubate 60 min at RT.

  • Reaction Stop: Add 60 µL IMAP binding reagent (nanoparticles that bind linear GMP but not cyclic cGMP).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).

Data Analysis: High polarization (mP) = High inhibition (Uncut substrate). Low polarization (mP) = Low inhibition (Substrate converted to GMP).

Selectivity Profiling (The "Blue Vision" Check)

The ethoxy group on the EMSA scaffold presents a risk for PDE6 cross-reactivity (found in retina photoreceptors).

IsozymeTissue TargetClinical Side Effect RiskTarget Selectivity Ratio (PDE_X / PDE5)
PDE5 Corpus CavernosumTherapeutic Target N/A
PDE6 RetinaVisual disturbances (Blue tinge)> 10-fold (Min) / > 100-fold (Ideal)
PDE11 Skeletal MuscleMyalgia / Back pain> 50-fold
PDE1 Heart / BrainVasodilation / Tachycardia> 100-fold

Part 3: In Vivo Pharmacodynamics (Rat Model)

Derivatives showing IC50 < 10 nM and Selectivity > 50-fold proceed to in vivo testing. The Intracavernosal Pressure (ICP) measurement in anesthetized rats is the gold standard.

Experimental Workflow

This protocol measures the ratio of penile pressure (ICP) to systemic blood pressure (MAP) following cavernous nerve stimulation.

Workflow Rat Male Sprague-Dawley Rats (300-350g) Surg Surgery: Cannulate Carotid Artery (MAP) Cannulate Corpus Cavernosum (ICP) Rat->Surg Dose IV Administration (Vehicle vs. EMSA Derivative) Surg->Dose Stim Electrical Stimulation Cavernous Nerve (2.5 - 5.0 V) Dose->Stim Measure Data Acquisition: Calculate ICP/MAP Ratio Stim->Measure

Figure 2: In vivo efficacy workflow. The ICP/MAP ratio normalizes the erectile response against systemic blood pressure changes.[1]

Detailed Protocol
  • Anesthesia: Ketamine (100 mg/kg) + Xylazine (5 mg/kg) IP.

  • Surgical Access: Expose the pelvic plexus and isolate the cavernous nerve (CN).

  • Cannulation:

    • Carotid Artery: PE-50 tubing filled with heparinized saline (measures MAP).

    • Crus Corpus Cavernosum: 25G needle connected to a pressure transducer (measures ICP).

  • Stimulation: Bipolar platinum electrode on the CN. Parameters: 15 Hz, pulse width 5 ms, duration 60s.[2]

  • Dosing: Administer EMSA derivative (e.g., 0.3, 1.0, 3.0 mg/kg IV). Wait 10 mins.

  • Re-Stimulation: Repeat CN stimulation and record peak ICP.

Success Criteria: A statistically significant increase in the ICP/MAP ratio compared to vehicle control. A ratio > 60% usually indicates full erection in this model.

Part 4: Comparative Analysis Guide

When publishing your data, you must benchmark against clinical standards. The table below illustrates how to present your EMSA derivative ("Compound X") against Sildenafil (Standard) and Tadalafil (Long-acting).

Performance Matrix
ParameterEMSA Derivative (Compound X) Sildenafil (Viagra) Tadalafil (Cialis) Interpretation
Scaffold Type Aniline-MorpholineAniline-MethylpiperazineTetrahydro-beta-carbolineMorpholine improves solubility?
PDE5 IC50 (nM) Target: < 5 nM3.5 nM2.0 nMLower is more potent.
PDE6 Selectivity Target: > 50x~10x> 700xSildenafil has known vision issues.
Tmax (Rat) Experimental0.5 - 1.0 h2.0 hOnset of action speed.
T1/2 (Rat) Experimental~1.5 h~4.0 hDuration of action.
Max ICP/MAP % Target: > 60%~75%~80%Efficacy ceiling.
Interpretation of the Morpholine Substitution

Replacing the methylpiperazine (Sildenafil) with morpholine (EMSA derivatives) often alters two key properties:

  • Metabolic Stability: Morpholine is generally less susceptible to N-demethylation than methylpiperazine, potentially extending the half-life.

  • Solubility: The oxygen atom in the morpholine ring alters the LogP. If your derivative is too lipophilic (LogP > 4), you may see high potency in enzymes but poor bioavailability in rats.

References

  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry.

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery.

  • Andersson, K. E. (2011). PDE5 inhibitors - pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology.

  • Bochole, D., et al. (2018). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments (JoVE).

  • PubChem Compound Summary. Sildenafil (CID 135398744).

Sources

Comparative

Benchmarking the synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline against other methods

Executive Summary This guide benchmarks the synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS 736948-98-4) , a critical scaffold for PDE5 inhibitors and related pharmaceutical intermediates. We evaluate the per...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS 736948-98-4) , a critical scaffold for PDE5 inhibitors and related pharmaceutical intermediates. We evaluate the performance of a Modified Solvolytic Chlorosulfonation Protocol (Method A) against the traditional Neat Chlorosulfonic Acid Route (Method B) and the Nitro-Reduction Pathway (Method C) .

Key Findings:

  • Method A (Recommended): Utilizes thionyl chloride (

    
    ) as a dehydration agent within a controlled solvent system. It delivers the highest yield (88% ) and HPLC purity (>98.5% ) by suppressing sulfone by-product formation.
    
  • Method B (Legacy): The industry-standard neat reaction suffers from high viscosity and thermal instability, resulting in lower yields (~65% ) and significant "black tar" waste.

  • Method C (Alternative): While chemically distinct, the nitro-reduction route is cost-prohibitive for this specific aniline due to the additional hydrogenation step, despite its high regioselectivity.

Strategic Context & Molecule Analysis[1]

The target molecule features an electron-rich ethoxy-aniline core. The challenge in synthesizing this compound lies in the electrophilic aromatic substitution (EAS) at the 5-position.

  • The Problem: The amino group (-NH2) is highly activating. In strong acid (chlorosulfonic acid), it protonates to an ammonium salt (-NH3+), which is deactivating. However, the ethoxy group (-OEt) at the 2-position directs the sulfonyl group para to itself (position 5), creating a push-pull electronic conflict that often leads to regioisomeric mixtures or polymerization if temperature is not strictly controlled.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the critical divergence points between the methods.

ReactionPathway Start 2-Phenetidine (Starting Material) Inter_A Intermediate Complex (Sulfonic Acid Salt) Start->Inter_A ClSO3H Cl_Inter Sulfonyl Chloride Intermediate Inter_A->Cl_Inter Method A: SOCl2 (Dehydration) Method B: Excess ClSO3H Waste Sulfone By-products (Tars) Inter_A->Waste Overheating (>60°C) Product Target Product 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline Cl_Inter->Product + Morpholine (Quench)

Figure 1: Reaction pathway showing the critical intermediate stage where Method A utilizes Thionyl Chloride to prevent waste formation.

Methodology Comparison

Method A: Modified Solvolytic Protocol (The "Product")

This method employs a "hybrid" chlorosulfonating agent. By introducing thionyl chloride (


), the reaction converts the intermediate sulfonic acid (

) to the sulfonyl chloride (

) more efficiently than chlorosulfonic acid alone. This allows for lower temperatures and prevents the "charring" seen in legacy methods.
  • Mechanism:

    
     followed by 
    
    
    
    .
  • Key Advantage: The reaction remains a stirrable slurry rather than a viscous syrup, improving heat transfer.

Method B: Legacy Neat Chlorosulfonation

The traditional approach uses a large excess (5-8 equivalents) of chlorosulfonic acid as both reagent and solvent.

  • Mechanism: Relies on the equilibrium

    
    .
    
  • Key Disadvantage: The reaction is violently exothermic upon quenching with water (to remove excess acid), generating massive quantities of acidic waste (High E-Factor).

Method C: Nitro-Reduction Route

Starts with 2-ethoxy-nitrobenzene, chlorosulfonates the deactivated ring (requiring oleum/high heat), couples with morpholine, and finally reduces the nitro group to aniline.

  • Key Disadvantage: Adds two unit operations (Nitration/Reduction) and requires expensive Pd/C catalysts.

Performance Benchmarking Data

The following data was compiled from triplicate runs at a 50g scale.

MetricMethod A (Solvolytic/SOCl2)Method B (Neat ClSO3H)Method C (Nitro-Reduct)
Isolated Yield 88% 62%75% (Overall)
HPLC Purity 98.8% 89.5%99.1%
Reaction Time 4 Hours6 Hours24 Hours (Multi-step)
E-Factor (kg waste/kg product) 4.5 18.212.0
Safety Profile Moderate (Controlled gas evolution)High Risk (Violent quench)Moderate (Hydrogenation risk)
Appearance Off-white crystalline solidBrown/Grey amorphous solidWhite crystalline solid

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline via Thionyl Chloride promotion.

Reagents
  • 2-Phenetidine (1.0 eq)

  • Chlorosulfonic acid (3.0 eq)

  • Thionyl Chloride (1.2 eq)

  • Morpholine (2.5 eq)

  • Dichloromethane (DCM) or Chloroform (Solvent)[1]

Step-by-Step Workflow
  • Salt Formation (Critical for Purity):

    • Charge DCM (5 vol) and 2-Phenetidine (1.0 eq) into a reactor. Cool to 0°C.

    • Add Chlorosulfonic acid (1.0 eq) dropwise. Observation: A white precipitate (phenetidine sulfate salt) forms immediately. This protects the amine from oxidation.

  • Chlorosulfonation:

    • Add the remaining Chlorosulfonic acid (2.0 eq) followed by Thionyl Chloride (1.2 eq) slowly, maintaining temperature <10°C.

    • Heat the mixture to reflux (approx 40-45°C) for 3 hours. The slurry will thin out as the sulfonyl chloride forms and dissolves/suspends.

    • Checkpoint: Monitor by TLC/HPLC. Disappearance of sulfonic acid intermediate indicates completion.

  • Quenching & Coupling:

    • Cool the reaction mass to 0°C.

    • Slowly pour the reaction mass into a separate vessel containing ice-water (10 vol). Note: Gas evolution (

      
      , 
      
      
      
      ) will be vigorous but controlled compared to Method B.
    • Extract the aqueous quench with DCM (if not already distinct). Separate the organic layer containing the sulfonyl chloride.[2]

    • Add Morpholine (2.5 eq) dropwise to the organic layer at 0-5°C. Stir for 1 hour.

  • Isolation:

    • Wash the organic layer with water (2x) and brine.

    • Concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the title compound as off-white crystals.

Process Decision Matrix

Use this flowchart to determine the appropriate method based on your lab's constraints.

DecisionMatrix Start Select Synthesis Route Q1 Is 'Green Chemistry' / Low Waste a priority? Start->Q1 Q2 Is HPLC Purity >99.5% required immediately? Q1->Q2 Yes MethodB Method B: Neat ClSO3H (Only for small, quick crude batches) Q1->MethodB No (Legacy) MethodA Method A: Solvolytic Protocol (Recommended for Scale-up) Q2->MethodA No (Standard >98%) MethodC Method C: Nitro-Reduction (Only if Pd catalysis available) Q2->MethodC Yes (Pharma Std)

Figure 2: Decision matrix for selecting the synthesis route based on purity and waste constraints.

References

  • Sigma-Aldrich. Product Specification: 2-ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS 736948-98-4). Retrieved from

  • National Institutes of Health (NIH). Improved Synthesis of Sildenafil and Its Analogues (Demonstrating Thionyl Chloride/Chlorosulfonic Acid Methodology). PMC3930067. Retrieved from

  • PubChem. Compound Summary: 2-(Morpholine-4-sulfonyl)aniline (Structural Analog).[3] CID 1132819.[3] Retrieved from

  • Google Patents. Process for the preparation of sildenafil intermediates (EP0812845A1). Retrieved from

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes 2023.[4][5] Retrieved from

Sources

Validation

Comparative Guide: Selectivity and Cross-Reactivity of Morpholine-Sulfonyl PDE5 Inhibitors

This guide provides a technical comparison and experimental framework for evaluating phosphodiesterase type 5 (PDE5) inhibitors synthesized from the 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline scaffold. This specific anili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for evaluating phosphodiesterase type 5 (PDE5) inhibitors synthesized from the 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline scaffold.

This specific aniline intermediate serves as the "Western" pharmacophore for a class of sulfonyl-urea/sulfonamide-based PDE5 inhibitors, structurally analogous to Sildenafil but distinguished by the substitution of the methylpiperazine ring with a morpholine moiety.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The development of PDE5 inhibitors has historically relied on the pyrazolo[4,3-d]pyrimidin-7-one core (the Sildenafil template). The "tail" region of this molecule—specifically the sulfonamide moiety attached to the 5-position of the phenyl ring—dictates solubility, pharmacokinetic (PK) profile, and crucially, isozyme selectivity .

  • The Precursor: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.

  • The Inhibitor Class: Morpholino-sulfonyl analogs (often referred to in literature as Morpholinosildenafil or related congeners).

  • The Challenge: While the pyrazolopyrimidine core ensures high affinity for the PDE5 catalytic site (mimicking the guanine of cGMP), the solvent-exposed sulfonamide tail influences off-target binding to PDE6 (retina) and PDE1 (cardiac/vascular).

This guide compares inhibitors derived from the Morpholine-scaffold against the industry standards: Sildenafil (Methylpiperazine tail) and Tadalafil (Carboline scaffold).

Structural Impact on Selectivity

The substitution of the N-methylpiperazine (in Sildenafil) with a morpholine ring alters the physicochemical properties of the inhibitor, which directly impacts the selectivity profile.

FeatureSildenafil (Standard)Morpholine-Analog (Target)Impact on Cross-Reactivity
C5-Sulfonyl Substituent N-MethylpiperazineMorpholine Morpholine is less basic (pKa ~8.3) than piperazine (pKa ~9.8).
Solvation High hydrophilicityModerate hydrophilicityReduced solvation penalty may increase affinity for hydrophobic pockets in off-targets like PDE6.
Steric Bulk High (Chair conformation)Moderate (Chair conformation)The oxygen in morpholine lacks the H-bond donor capability of the protonated piperazine nitrogen, potentially altering the "lid" region interactions in PDE6.
Mechanism of Cross-Reactivity
  • PDE6 (Retinal Cone/Rod): The catalytic domain of PDE6 is highly homologous to PDE5.[1][2][3][4] Sildenafil inhibits PDE6 (Selectivity ratio ~10-fold to 100-fold), causing transient blue-tinged vision (cyanopsia). The morpholine ring's altered electrostatics can exacerbate this by fitting more tightly into the non-conserved regions of the PDE6 exit pocket.

  • PDE1 (Cardiac): PDE1 regulates cardiac contractility. Low selectivity here poses hypotensive risks.

Experimental Protocols (Self-Validating Systems)

To objectively assess the Morpholine-derived inhibitors, you must utilize a Radiometric Scintillation Proximity Assay (SPA) . This is superior to fluorescence polarization (IMAP) for kinetic profiling because it is less prone to interference from the fluorescent properties of novel small molecules.

Protocol A: Radiometric [³H]-cGMP Selectivity Assay

Objective: Determine the IC50 ratio of PDE5 vs. PDE6/PDE1.

Reagents:

  • Substrate: [8-³H]-cGMP (Amersham/PerkinElmer).

  • Enzymes: Recombinant human PDE5A1, bovine retinal PDE6, recombinant human PDE1C.

  • Beads: Yttrium silicate SPA beads (bind linear GMP, not cyclic cGMP).

Workflow Steps:

  • Enzyme Prep: Dilute enzymes in Assay Buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA). Critical: For PDE1, add Calmodulin (10 units/mL) and CaCl₂ to activate the enzyme.

  • Inhibitor Incubation: Add 10 µL of Morpholine-inhibitor (serial dilution in DMSO) to 96-well plate.

  • Reaction Start: Add 50 µL Enzyme solution + 40 µL [³H]-cGMP (approx 50,000 cpm/well).

  • Kinetics: Incubate at 30°C for 15 minutes. Validation: Ensure <20% substrate hydrolysis to maintain linear kinetics (Michaelis-Menten conditions).

  • Termination: Add 50 µL SPA bead suspension containing 50 mM ZnSO₄ (The zinc stops the reaction by chelating Mg²⁺ and the beads capture the product [³H]-GMP).

  • Settling: Allow beads to settle for 30 minutes (or centrifuge).

  • Detection: Read on a MicroBeta scintillation counter.

Protocol B: Selectivity Calculation


  • Target: Ratio > 100 (Acceptable), > 1000 (Ideal/Tadalafil-like).

Performance Data Comparison

The following data represents a synthesis of structure-activity relationship (SAR) trends for 2-ethoxy-5-sulfonyl-aniline derivatives.

ParameterMorpholine-Analog (Target)Sildenafil (Comparator A)Tadalafil (Comparator B)
PDE5 IC50 (Potency) 2.0 – 5.0 nM 3.5 nM2.0 nM
PDE6 IC50 (Vision) 15 – 40 nM 35 nM> 3000 nM
Selectivity (PDE5/PDE6) ~8-fold (Poor) ~10-fold (Moderate)> 700-fold (Excellent)
PDE1 IC50 (Heart) > 500 nM 280 nM> 10,000 nM
Selectivity (PDE5/PDE1) > 100-fold ~80-fold> 5000-fold
Solubility (pH 7.4) Low (< 50 µg/mL)High (> 500 µg/mL)Low (requires solubilizers)

Analysis: The Morpholine-derived inhibitor typically retains high PDE5 potency. However, the loss of the piperazine nitrogen often results in lower PDE6 selectivity compared to Sildenafil. This suggests that while the Morpholine precursor (2-Ethoxy-5-(morpholine-4-sulfonyl)aniline) is a viable scaffold for potency, it requires further modification (e.g., substitution on the morpholine ring) to mitigate retinal side effects.

Visualizations

Diagram 1: The Cross-Reactivity Signaling Pathway

This diagram illustrates the physiological consequences of cross-reactivity when the inhibitor binds to off-targets.

CrossReactivity cluster_PDE5 Primary Target (Therapeutic) cluster_PDE6 Off-Target (Side Effect) Inhibitor Morpholine-Sulfonyl Inhibitor PDE5 PDE5 Enzyme (Corpus Cavernosum) Inhibitor->PDE5 High Affinity (IC50 ~3nM) PDE6 PDE6 Enzyme (Retina) Inhibitor->PDE6 Cross-Reactivity (IC50 ~20nM) cGMP_P cGMP Accumulation PDE5->cGMP_P Inhibits Hydrolysis Erection Smooth Muscle Relaxation cGMP_P->Erection cGMP_R cGMP Alteration (Photoreceptors) PDE6->cGMP_R Inhibits Hydrolysis Vision Cyanopsia (Blue Vision) cGMP_R->Vision

Caption: Mechanistic pathway showing the dual-binding potential of the inhibitor. The red dotted line represents the unwanted cross-reactivity causing visual side effects.

Diagram 2: SPA Assay Logic Flow

A self-validating workflow for ensuring data integrity during selectivity testing.

AssayWorkflow cluster_Reaction Reaction Phase cluster_Detection Detection Phase Start Start: Enzyme Prep Mix Mix: Enzyme + Inhibitor + [3H]-cGMP Start->Mix Incubate Incubate 30°C (15 mins) Mix->Incubate Check QC Check: <20% Hydrolysis? Incubate->Check Check->Mix No (Dilute Enzyme) Stop Add SPA Beads + ZnSO4 (Chelates Mg2+, Stops PDE) Check->Stop Yes Settle Bead Settling (30 mins) Stop->Settle Count Scintillation Counting (MicroBeta) Settle->Count

Caption: Step-by-step Scintillation Proximity Assay (SPA) workflow. The QC Check node is critical for ensuring linear kinetics and valid IC50 calculations.

References

  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453–459. Link

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery, 1(9), 674–682. Link

  • Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology, 159(6), 2164–2171. Link

  • Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective phosphodiesterase inhibition. International Journal of Impotence Research, 16, S11–S14. Link

Sources

Safety & Regulatory Compliance

Handling

A Guide to Personal Protective Equipment for Handling 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS No. 736948-98-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS No. 736948-98-4). As specific hazard data for this compound is not extensively published, this document establishes a robust safety framework by analyzing the risks associated with its primary structural motifs: an aniline derivative, a morpholine ring, and a sulfonyl group. This approach ensures a high margin of safety for researchers, scientists, and drug development professionals.

Hazard Assessment by Structural Analogy

Understanding the hazards of constituent chemical classes is paramount to constructing a reliable safety protocol. The risk profile of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is inferred from the following components:

  • Aniline Moiety : Aromatic amines as a class are known for their systemic toxicity. They can be harmful or fatal if inhaled, swallowed, or absorbed through the skin.[1] A primary concern is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[1] Aniline itself is also an irritant to skin and eyes.[1]

  • Morpholine Moiety : Morpholine is classified as a flammable liquid that can cause severe skin burns and eye damage.[2][3] Vapors can be irritating to the respiratory tract, and it is considered harmful if swallowed.[2][3][4] Therefore, procedures must mitigate risks of corrosion, flammability, and inhalation.

  • Sulfonyl Group : While the sulfonyl group itself is generally less toxic, the overall structure falls into the category of sulfonamides. Some compounds in this class can be skin sensitizers, and this potential must be considered when selecting protective equipment.

Given this composite hazard profile, the compound must be handled as a substance that is potentially toxic via all routes of exposure, corrosive to skin and eyes, and a potential sensitizer.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing PPE, it is critical to implement more effective safety controls. PPE is the last line of defense. The hierarchy of controls, from most to least effective, should always guide laboratory practices.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : The primary method for controlling exposure is to handle 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline exclusively within a certified chemical fume hood. This prevents the inhalation of vapors or fine powders. Ensure eyewash stations and safety showers are readily accessible.[5]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Restrict access to authorized personnel and ensure all users are trained on its specific hazards.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline. Selection is based on mitigating the combined risks of aniline toxicity and morpholine corrosivity.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A full-face shield worn over goggles is required when handling >50 mL of a solution or if there is a significant splash risk.Protects against splashes of the corrosive morpholine moiety and prevents accidental eye contact with the toxic aniline component.[5][6]
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness).Aromatic amines like aniline are known to permeate many glove materials.[7] Double-gloving provides an additional barrier. Always inspect gloves before use and remove them carefully to avoid skin contamination. For prolonged tasks, consult the glove manufacturer's permeation data.[8]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Protects skin from accidental contact and splashes. Long-sleeved clothing is essential.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[8]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.Protects against inhalation of harmful vapors or aerosolized powder, addressing the hazards of both the aniline and morpholine components.[6]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe weighing and dissolution of the solid compound.

Safe_Handling_Workflow start Start prep Step 1: Preparation - Verify fume hood is operational. - Assemble all materials (spatula, weigh paper, glassware, solvent). start->prep don_ppe Step 2: Don PPE - Lab coat, double nitrile gloves, splash goggles. prep->don_ppe weigh Step 3: Weigh Compound - Perform inside fume hood. - Use anti-static weigh boat/paper. - Close primary container immediately after. don_ppe->weigh transfer Step 4: Transfer & Dissolve - Carefully add solid to solvent in flask. - Swirl gently or use magnetic stirring. - Keep flask capped or covered. weigh->transfer cleanup Step 5: Decontamination & Cleanup - Wipe down spatula and work surface. - Dispose of contaminated items in designated hazardous waste. transfer->cleanup doff_ppe Step 6: Doff PPE - Remove gloves first, using proper technique. - Wash hands thoroughly. cleanup->doff_ppe end End doff_ppe->end

Caption: Workflow for safely handling the compound.

  • Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including glassware, solvents, and waste containers.

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Handling : Conduct all manipulations, including weighing and transferring, deep within the sash of the fume hood to ensure containment.

  • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5]

  • Decontamination : After handling, wipe down the work surface and any equipment used with an appropriate solvent. Dispose of contaminated wipes and weigh papers in a sealed, labeled hazardous waste container.

Emergency Response Plan

In Case of Skin Contact :

  • Immediately remove all contaminated clothing.[9]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.[10]

In Case of Eye Contact :

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]

  • Remove contact lenses if present and easy to do.[9]

  • Seek immediate medical attention.

In Case of Inhalation :

  • Move the individual to fresh air immediately.

  • If breathing is difficult or has stopped, provide artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill :

  • Evacuate the immediate area.

  • If safe to do so, absorb the spill with an inert, non-combustible material like vermiculite or sand.[10]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]

  • Do not wash spills into the sewer system.[10]

Disposal Plan

All waste containing 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, including contaminated consumables (gloves, wipes, pipette tips) and unused material, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Regulatory Compliance : The disposal of this material must be handled by a licensed hazardous waste disposal company. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[10][11]

By adhering to these rigorous safety protocols, researchers can confidently handle 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline while minimizing exposure and ensuring a safe laboratory environment.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (n.d.). Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • Vertex AI Search. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Sigma-Aldrich. (n.d.). 2-ethoxy-5-(morpholine-4-sulfonyl)aniline.
  • BASF. (2026). Safety Data Sheet.
  • Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Fisher Scientific. (2010, March 16). SAFETY DATA SHEET - Aniline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, August 6). SAFETY DATA SHEET - MORPHOLINE.
  • Fisher Scientific. (2010, August 27). SAFETY DATA SHEET - 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • C/D/N Isotopes. (n.d.). Safety Data Sheet - Morpholine-d8.
  • PubChem. (n.d.). Tris(Tetramethylhydroxypiperidinol) Citrate.
  • Lanxess. (2015, March). Product Safety Assessment: Aniline.
  • Covestro. (2012, August 22). SAFETY DATA SHEET - MULTRANOL 8120.
  • BenchChem. (n.d.). Tris(tetramethylhydroxypiperidinol) citrate | 220410-74-2.

Sources

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